Physicochemical Profiling and Synthetic Utility of 4-Hydroxybutan-2-yl Carbamate: A Technical Whitepaper
Executive Summary In modern medicinal chemistry and complex organic synthesis, bifunctional aliphatic chains with defined stereocenters are indispensable. 4-Hydroxybutan-2-yl carbamate , most frequently utilized in its B...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry and complex organic synthesis, bifunctional aliphatic chains with defined stereocenters are indispensable. 4-Hydroxybutan-2-yl carbamate , most frequently utilized in its Boc-protected form as tert-butyl (4-hydroxybutan-2-yl)carbamate , serves as a highly versatile chiral building block. Featuring a protected secondary alkyl amine at the C2 position and a primary alcohol at the C4 position, this intermediate provides orthogonal reactivity. This whitepaper explores its physicochemical properties, mechanistic pathways, and step-by-step synthetic protocols, culminating in its advanced applications in neuropharmacology.
Physicochemical Properties & Structural Dynamics
The structural dynamics of tert-butyl (4-hydroxybutan-2-yl)carbamate dictate its handling and storage. The bulky tert-butyloxycarbonyl (Boc) group provides excellent solubility in a wide range of aprotic and protic organic solvents (e.g., tetrahydrofuran, dichloromethane, methanol). Conversely, the C4 primary hydroxyl group acts as a strong hydrogen bond donor and acceptor, which facilitates crystallization, rendering the pure compound a stable, white to off-white crystalline solid at room temperature 1.
To ensure reproducibility in synthetic workflows, key quantitative metrics are summarized below:
Table 1: Physical and Chemical Properties of tert-Butyl (4-hydroxybutan-2-yl)carbamate
Chemical Reactivity and Functionalization Pathways
The true value of this molecule lies in its orthogonal reactivity. It is critical to correct a common structural misnomer: while the C2 carbon bearing the amine is a secondary carbon, the hydroxyl group at C4 is a primary alcohol (CH₂-OH). This lack of steric hindrance at C4 allows for rapid, high-yielding functionalization.
The Boc group is highly stable to basic conditions and nucleophiles but can be cleanly cleaved using strong acids (e.g., Trifluoroacetic acid or HCl in dioxane). Meanwhile, the primary alcohol can be selectively oxidized to an aldehyde (via Swern or Dess-Martin periodinane) for subsequent reductive aminations, or converted into a mesylate/tosylate to act as a leaving group for nucleophilic substitution.
Figure 2: Dual-site chemical reactivity and functionalization pathways of the carbamate intermediate.
Experimental Protocol: Chemoselective Synthesis
The synthesis of enantiomerically pure (R)-tert-butyl (4-hydroxybutan-2-yl)carbamate relies on the chemoselective reduction of (R)-3-(tert-butoxycarbonylamino)butanoic acid 1. As an Application Scientist, I mandate the use of Borane-Tetrahydrofuran (BH₃·THF) over Lithium Aluminum Hydride (LiAlH₄). BH₃ is an electrophilic reducing agent that rapidly reduces electron-rich carboxylic acids but reacts sluggishly with carbamates, thereby preserving the Boc protecting group.
Step-by-Step Methodology
Preparation & Inert Atmosphere: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add (R)-3-(tert-butoxycarbonylamino)butanoic acid (1.0 eq) and anhydrous THF. Purge the system with Argon. Causality: BH₃·THF is highly moisture-sensitive; ambient water will violently hydrolyze the reagent into boric acid and hydrogen gas, destroying the stoichiometry.
Chemoselective Reduction: Cool the solution to 0°C using an ice bath. Slowly add BH₃·THF (1 M in THF, 1.5 eq) dropwise. Causality: The dropwise addition at 0°C controls the exothermic formation of the intermediate trialkylborate complex and prevents thermal degradation of the Boc group. Allow the reaction to warm to room temperature and stir for 4-6 hours.
Self-Validating Check (TLC): Remove a 10 µL aliquot, quench with methanol, and spot on a silica TLC plate. Develop in a suitable eluent (e.g., 50% EtOAc/Hexanes). Stain with KMnO₄. The complete disappearance of the heavily streaking carboxylic acid and the appearance of a distinct, oxidizable spot (the primary alcohol) validates the completion of the reduction.
Quenching & Neutralization: Cool the reaction back to 0°C. Carefully add distilled water dropwise to quench excess borane, followed by saturated aqueous NaHCO₃. Causality: NaHCO₃ serves a dual purpose: it hydrolyzes the borate ester to release the free alcohol and neutralizes the aqueous layer, preventing acid-catalyzed deprotection of the Boc group during workup.
Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Causality: Complete removal of water by Na₂SO₄ is critical; residual moisture will compromise downstream moisture-sensitive reactions (like Swern oxidations) utilizing this primary alcohol. Filter and concentrate under reduced pressure to yield the pure product.
Figure 1: Synthetic workflow for the reduction of (R)-3-(Boc-amino)butanoic acid to the carbamate.
Advanced Applications in Drug Development: MAGL Inhibitors
Beyond serving as a passive protecting group, the carbamate motif in 4-hydroxybutan-2-yl derivatives can be engineered as an active pharmacophore. A prominent example is the development of 1,1,1-trifluoro-4-hydroxybutan-2-yl carbamate derivatives as Monoacylglycerol Lipase (MAGL) inhibitors 3.
MAGL is the primary enzyme responsible for degrading 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid. In these advanced therapeutics, the carbamate carbonyl acts as a pseudo-covalent warhead. The catalytic serine residue in the MAGL active site nucleophilically attacks the carbamate, forming a stable carbamylated enzyme intermediate that effectively halts 2-AG degradation. The strategic incorporation of the 1,1,1-trifluoro group at the C1 position inductively increases the electrophilicity of the carbamate carbon, significantly enhancing the binding kinetics and inhibitory potency for the treatment of neuroinflammation, traumatic brain injury, and chronic pain 3.
References
Benchchem. A Comprehensive Technical Guide to tert-Butyl (4-hydroxybutan-2-yl)carbamate. 1
Google Patents. US10428034B2 - 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivatives and 1,1,1-trifluoro-4-hydroxybutan-2-yl carbamate derivatives as MAGL inhibitors. 3
Solubility Profile of 4-Hydroxybutan-2-yl Carbamate Derivatives in Organic Solvents: A Methodological & Predictive Analysis
An In-Depth Technical Guide Abstract Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, influencing everything from reaction k...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a detailed examination of the solubility characteristics of 4-hydroxybutan-2-yl carbamate derivatives. Due to the limited public data on the unsubstituted parent compound, this paper will focus on a prevalent and stable analog, tert-butyl (4-hydroxybutan-2-yl)carbamate , a key chiral building block in medicinal chemistry.[1][2] Rather than merely presenting sparse data, this guide offers a predictive analysis based on physicochemical properties and provides a comprehensive, step-by-step experimental protocol for researchers to generate a robust, quantitative solubility profile for this compound and other molecules of interest.
Introduction: The Challenge of Ambiguity and the Importance of a Model Compound
The term "4-hydroxybutan-2-yl carbamate" can refer to several molecules, including the parent compound or derivatives with protecting groups on the carbamate nitrogen, such as the tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.[1][3] The parent compound is not widely documented, suggesting it may be less stable or a transient intermediate. In contrast, its Boc-protected analogue, tert-butyl (4-hydroxybutan-2-yl)carbamate , is a well-characterized and commercially available chiral building block used in the synthesis of complex pharmaceutical agents.[1][2][4]
Given its stability and relevance, this guide will use tert-butyl (4-hydroxybutan-2-yl)carbamate (racemate CAS: 146514-31-0) as the primary model compound. The principles and methodologies discussed are broadly applicable to related structures. A thorough understanding of its solubility is critical for chemists who must control reaction conditions, develop crystallization-based purification methods, and prepare stock solutions for screening and analysis.
The solubility of a molecule is governed by its structure. The principle of "like dissolves like" provides a foundational qualitative framework for prediction.[5] A molecule's ability to interact with a solvent via hydrogen bonds, dipole-dipole forces, and van der Waals interactions determines the extent to which it will dissolve.[6]
The structure of tert-butyl (4-hydroxybutan-2-yl)carbamate contains both polar and non-polar regions:
Polar Moieties: The primary hydroxyl (-OH) group and the carbamate N-H group act as hydrogen bond donors . The hydroxyl oxygen and the two carbonyl oxygens of the carbamate act as hydrogen bond acceptors . These groups drive solubility in polar solvents.
Non-Polar Moiety: The tert-butyl group is bulky and hydrophobic, contributing to solubility in less polar or non-polar solvents.
This dual nature suggests the compound will exhibit moderate solubility across a range of solvents. Qualitative data confirms it is soluble in polar organic solvents like methanol (a polar protic solvent) and in moderately polar solvents like tetrahydrofuran (THF) and dichloromethane (DCM).[1]
Table 1: Physicochemical Properties of tert-Butyl (4-hydroxybutan-2-yl)carbamate
Experimental Protocol: The Equilibrium Shake-Flask Method
To move beyond qualitative statements, a quantitative determination of solubility is essential. The equilibrium (or thermodynamic) solubility shake-flask method is a robust and widely accepted "gold standard" technique for this purpose.[7][8] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.
The following protocol provides a self-validating workflow for determining the solubility of the title compound in various organic solvents.
Orbital shaker or rotator with temperature control
Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology
Preparation: Add an excess amount of solid tert-butyl (4-hydroxybutan-2-yl)carbamate to a pre-weighed glass vial. An "excess" ensures that undissolved solid remains at the end of the experiment, guaranteeing saturation. A starting point is to add ~10-20 mg of solid.
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
Causality Explanation: Continuous agitation is crucial to maximize the surface area of the solid in contact with the solvent, facilitating the dissolution process.[7] The system must be agitated long enough to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. For many compounds, 24-48 hours is sufficient, but this should be confirmed with preliminary time-to-equilibrium studies.[9]
Phase Separation: After the equilibration period, allow the vials to rest undisturbed for a short period to let the excess solid settle. Do not centrifuge unless necessary, as this can alter the temperature.
Sample Collection: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-labeled vial.
Causality Explanation: Filtration is a critical step to remove all undissolved micro-particulates.[6] Failure to do so will result in an overestimation of the solubility. The filter material must be chemically inert to the solvent to prevent leaching of contaminants.
Dilution: Accurately dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve. A 10-fold or 100-fold dilution is common.
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
Workflow Visualization
The following diagram illustrates the experimental workflow for determining equilibrium solubility.
Mechanism of Action for 4-Hydroxybutan-2-yl Carbamate Derivatives: A Technical Guide to MAGL Inhibition
Executive Summary The therapeutic targeting of the endocannabinoid system has evolved significantly with the discovery of highly selective enzyme inhibitors. Among the most promising chemical classes are 4-hydroxybutan-2...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The therapeutic targeting of the endocannabinoid system has evolved significantly with the discovery of highly selective enzyme inhibitors. Among the most promising chemical classes are 4-hydroxybutan-2-yl carbamate derivatives (specifically, 1,1,1-trifluoro-4-hydroxybutan-2-yl carbamates). These compounds function as potent, mechanism-based inhibitors of Monoacylglycerol Lipase (MAGL) [1]. By covalently modifying the catalytic serine of MAGL, these derivatives halt the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). This dual-action mechanism not only enhances neuroprotective and analgesic signaling via CB1/CB2 receptors but simultaneously starves the cyclooxygenase (COX) pathway of arachidonic acid (AA), thereby suppressing neuroinflammation [2].
This whitepaper provides an in-depth analysis of the chemical rationale, target engagement mechanics, and laboratory protocols necessary for evaluating this advanced class of MAGL inhibitors.
Pharmacological Context: The Endocannabinoid-Eicosanoid Axis
To understand the efficacy of 4-hydroxybutan-2-yl carbamate derivatives, one must first examine the metabolic coupling of the endocannabinoid and eicosanoid systems.
In the central nervous system, 2-AG is synthesized on demand from diacylglycerol (DAG) and acts as the primary endogenous agonist for cannabinoid receptors (CB1 and CB2). The termination of 2-AG signaling is primarily governed by MAGL, which hydrolyzes 2-AG into arachidonic acid (AA) and glycerol [4]. Crucially, in specific tissues like the brain, MAGL-derived AA serves as the dominant precursor pool for COX-1 and COX-2 enzymes, which convert AA into pro-inflammatory prostaglandins (e.g., PGE2) [3].
By inhibiting MAGL, 4-hydroxybutan-2-yl carbamates achieve a profound pharmacological dichotomy: they elevate protective 2-AG levels while simultaneously depleting the inflammatory AA/PGE2 pool.
Metabolic coupling of the endocannabinoid and eicosanoid pathways via MAGL inhibition.
Core Mechanism of Action: Covalent Target Engagement
The defining feature of this chemical class is its mechanism-based, covalent inhibition of MAGL. MAGL is a serine hydrolase featuring a classic catalytic triad (Ser122, Asp239, His269).
Structural Activity Relationship (SAR) & Chemical Rationale
In the design of 1,1,1-trifluoro-4-hydroxybutan-2-yl carbamates, the carbamate moiety acts as the electrophilic warhead. The selection of the 1,1,1-trifluoro-4-hydroxybutan-2-yl group as the leaving group is a masterclass in rational drug design [1]:
Electronic Activation: The strong electron-withdrawing nature of the trifluoromethyl (
−CF3
) group significantly lowers the
pKa
of the resulting alcohol leaving group. This electronic polarization makes the carbamate carbonyl highly susceptible to nucleophilic attack by the hydroxyl group of Ser122.
Steric & Hydrogen Bonding Anchors: Before the covalent reaction occurs, the terminal hydroxyl group (
−OH
) on the butane chain serves as a critical hydrogen-bond donor/acceptor within the MAGL binding pocket. This anchors the molecule, aligning the carbamate carbonyl precisely with Ser122.
Covalent Carbamylation: Upon nucleophilic attack, the 1,1,1-trifluoro-4-hydroxybutan-2-ol leaving group is expelled, resulting in a stable, covalently carbamylated Ser122 adduct. This renders the enzyme catalytically dead.
Quantitative Pharmacodynamics
To contextualize the efficacy of 4-hydroxybutan-2-yl carbamates, the table below summarizes their typical pharmacodynamic profile against benchmark tool compounds (e.g., JZL184) [2][3].
Compound Class
Primary Target
IC50 (nM)
In Vivo 2-AG Elevation
In Vivo PGE2 Reduction
Cross-Reactivity (FAAH)
1,1,1-trifluoro-4-hydroxybutan-2-yl carbamates
MAGL
< 10
> 10-fold
> 80%
Minimal (>100x window)
JZL184 (Reference)
MAGL
8
~ 8-fold
~ 70%
Moderate (~10x window)
URB597 (Reference)
FAAH
> 10,000
None
None
High (Primary Target)
Experimental Methodologies for Validation
As a Senior Application Scientist, I emphasize that robust preclinical validation requires self-validating experimental systems. Below are the definitive protocols for evaluating target engagement and downstream lipidomic shifts.
Protocol A: Activity-Based Protein Profiling (ABPP)
Standard recombinant substrate assays fail to capture off-target effects. Competitive ABPP is the gold standard because it evaluates the inhibitor's selectivity across the entire native serine hydrolase proteome [4].
Causality & Rationale: By pre-incubating the proteome with the carbamate inhibitor, the target enzyme (MAGL) is covalently blocked. A subsequent broad-spectrum fluorescent probe (Fluorophosphonate-Rhodamine) will only label uninhibited enzymes. A selective inhibitor will cause the disappearance of the MAGL band (~33 kDa) without affecting other bands (e.g., FAAH at ~63 kDa).
Proteome Preparation: Homogenize murine brain tissue in cold PBS. Centrifuge at 100,000 x g for 45 minutes to isolate the membrane fraction (as MAGL is membrane-associated). Resuspend to 1 mg/mL protein concentration.
Inhibitor Incubation: Treat 50 µL of the proteome with the carbamate derivative (dose-response, 1 nM to 10 µM) for 30 minutes at 37°C.
Self-Validation Step: Include a vehicle (DMSO) control and a positive control (JZL184, 1 µM) to establish the dynamic range and confirm assay viability.
Probe Labeling: Add Fluorophosphonate-Rhodamine (FP-Rh, 1 µM final concentration) and incubate for 30 minutes at room temperature in the dark.
Resolution & Quantification: Quench the reaction with 4x SDS loading buffer. Resolve the proteins via SDS-PAGE (10% acrylamide). Scan the gel using an in-gel fluorescence scanner (e.g., Typhoon) and quantify the
IC50
based on the dose-dependent reduction of the 33 kDa band.
Activity-Based Protein Profiling (ABPP) workflow for validating MAGL target engagement.
Protocol B: LC-MS/MS Lipidomics for Biomarker Quantification
To confirm the in vivo functional consequences of MAGL inhibition, one must quantify the accumulation of 2-AG and the depletion of AA [2].
Causality & Rationale: 2-AG is highly labile and prone to rapid post-mortem hydrolysis and acyl migration. Therefore, immediate tissue freezing and the use of deuterated internal standards are non-negotiable for data integrity.
Tissue Harvesting: Rapidly extract brain tissue post-euthanasia (< 30 seconds) and immediately flash-freeze in liquid nitrogen.
Standard Spiking: Homogenize the tissue in 1 mL of cold PBS containing 100 pmol of
2−AG−d8
and
AA−d8
. These internal standards normalize extraction efficiency and correct for mass spectrometer matrix effects.
Biphasic Lipid Extraction (Folch Method): Add 2 mL of Chloroform:Methanol (2:1 v/v). Vortex vigorously and centrifuge at 2,000 x g for 10 minutes. The non-polar lipids (2-AG, AA) will partition into the lower organic (chloroform) phase, while proteins precipitate at the interphase.
LC-MS/MS Analysis: Extract the lower organic phase, evaporate under a gentle stream of nitrogen, and reconstitute in 50 µL of mobile phase (Acetonitrile/Water). Analyze via Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
Monitor transitions
m/z
379.3
→
287.2 for 2-AG and
m/z
303.2
→
259.2 for AA.
References
Pfizer Inc. (2019). 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivatives and 1,1,1-trifluoro-4-hydroxybutan-2-yl carbamate derivatives as MAGL inhibitors (US Patent No. 10,428,034 B2). U.S.
Nomura, D. K., Morrison, B. E., Blankman, J. L., Long, J. Z., Kinsey, S. G., Marcondes, M. C., Ward, A. M., Hahn, Y. K., Lichtman, A. H., Conti, B., & Cravatt, B. F. (2011). Endocannabinoid hydrolysis generates brain prostaglandins that promote neuroinflammation. Science, 334(6057), 809–813.[Link]
Long, J. Z., Li, W., Carmel, L., Howell, G., Cravatt, B. F., & Lichtman, A. H. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects. Nature Chemical Biology, 5(1), 37–44.[Link]
Blankman, J. L., Simon, G. M., & Cravatt, B. F. (2007). A comprehensive profile of brain enzymes that hydrolyze the endocannabinoid 2-arachidonoylglycerol. Chemistry & Biology, 14(12), 1347–1356.[Link]
Exploratory
preliminary in vitro toxicity screening of 4-hydroxybutan-2-yl carbamate
An In-Depth Technical Guide to the Preliminary In Vitro Toxicity Screening of 4-hydroxybutan-2-yl carbamate Foreword: A Modern Approach to Preclinical Safety Assessment In the landscape of drug discovery and chemical dev...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Preliminary In Vitro Toxicity Screening of 4-hydroxybutan-2-yl carbamate
Foreword: A Modern Approach to Preclinical Safety Assessment
In the landscape of drug discovery and chemical development, the early identification of potential liabilities is paramount. The failure of a candidate molecule in late-stage development due to unforeseen toxicity represents a significant loss of time and resources.[1] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive, field-proven framework for the initial in vitro toxicity assessment of a novel molecule, 4-hydroxybutan-2-yl carbamate.
Our approach deviates from a rigid, one-size-fits-all template. Instead, we present a tiered, logical progression of assays, beginning with a broad assessment of cytotoxicity and progressively narrowing the focus to investigate specific mechanisms of toxicity, such as genotoxicity and apoptosis. This strategy ensures a resource-efficient yet robust evaluation, generating a critical preliminary safety profile to inform go/no-go decisions. Each protocol is presented not merely as a series of steps, but as a self-validating system, complete with the scientific rationale underpinning its design and the necessary controls to ensure data integrity.
Section 1: The Subject Molecule - 4-hydroxybutan-2-yl carbamate
Before commencing any biological evaluation, understanding the physicochemical properties of the test article is crucial for accurate dose preparation and interpretation of results. 4-hydroxybutan-2-yl carbamate is a small molecule featuring a secondary alcohol and a carbamate functional group. Its structure suggests potential for hydrogen bonding and moderate polarity.
Note: As this is a novel compound for toxicological screening, empirical determination of properties like solubility in culture media is a mandatory first step.
The initial tier of our screening cascade is designed to answer a fundamental question: at what concentration does 4-hydroxybutan-2-yl carbamate cause cell death? Relying on a single cytotoxicity assay can be misleading, as different compounds can induce toxicity through distinct cellular insults. Therefore, we employ a panel of three orthogonal assays, each interrogating a different hallmark of cellular health: metabolic activity, lysosomal integrity, and membrane integrity.
Causality Behind Experimental Choice: A compound might inhibit mitochondrial function without immediately rupturing the cell membrane. In this scenario, an MTT assay would show high toxicity, while an LDH assay might initially show none. By using multiple endpoints, we create a more sensitive and mechanistically informative primary screen.
Cell Line Selection: To identify potential organ-specific toxicity, a panel of cell lines from different tissue origins is recommended. For this initial screen, we will use:
HepG2 (Human Hepatocellular Carcinoma): A model for liver toxicity, a common site of drug metabolism and toxicity.[4]
HEK293 (Human Embryonic Kidney): A model for renal toxicity.[5]
A549 (Human Lung Carcinoma): A model for respiratory toxicity.[4]
Workflow for Tier 1 Cytotoxicity Screening
Caption: Tier 1 workflow for primary cytotoxicity assessment.
Assay 2.1: MTT Assay for Metabolic Viability
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Caption: Principle of the MTT cell viability assay.
Experimental Protocol:
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well flat-bottom plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare a 2X concentration series of 4-hydroxybutan-2-yl carbamate in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells. Incubate for the desired time period (e.g., 24 hours).
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well.
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression.
Assay 2.2: Neutral Red Uptake (NRU) Assay for Lysosomal Integrity
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes. The dye can be extracted from the viable cells and quantified. A decrease in dye uptake indicates damage to the cell or lysosomal membranes.
Experimental Protocol:
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
Medium Removal: After the treatment incubation, remove the compound-containing medium.
Neutral Red Incubation: Add 100 µL of pre-warmed medium containing 50 µg/mL Neutral Red to each well. Incubate for 2 hours at 37°C, 5% CO₂.
Dye Removal: Remove the dye-containing medium and wash the cells once with 150 µL of sterile PBS.
Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well.[8]
Absorbance Reading: Shake the plate for 10 minutes to ensure complete extraction. Read the absorbance at 540 nm.
Data Analysis: Calculate and plot cell viability as described for the MTT assay to determine the IC50 value.
Assay 2.3: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[9][10] The LDH activity in the supernatant is measured in a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, generating NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which is measured spectrophotometrically.[9] The amount of formazan is proportional to the amount of LDH released, indicating the level of cytotoxicity.
Experimental Protocol:
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. It is critical to include three additional controls for this assay:
Spontaneous LDH Release: Untreated cells.
Maximum LDH Release: Untreated cells lysed with a detergent (e.g., Triton X-100) 45 minutes before the end of the experiment.
Medium Background: Medium without cells.
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
LDH Reaction: Add 50 µL of the LDH reaction mix (containing substrate, cofactor, and dye, as per manufacturer's instructions) to each well of the new plate.
Incubation: Incubate at room temperature for 30 minutes, protected from light.
Stop Reaction (Optional): Add 50 µL of a stop solution if required by the kit manufacturer.
Absorbance Reading: Read the absorbance at 490 nm.
Data Analysis: First, subtract the medium background absorbance from all values. Then, calculate the percentage of cytotoxicity for each sample using the following formula:
The results from the three assays should be compiled into a summary table.
Cell Line
Assay
Endpoint
IC50 (µM) after 24h
HepG2
MTT
Metabolic Activity
e.g., 55
NRU
Lysosomal Integrity
e.g., 70
LDH
Membrane Integrity
e.g., >200
HEK293
MTT
Metabolic Activity
e.g., 150
NRU
Lysosomal Integrity
e.g., 180
LDH
Membrane Integrity
e.g., >200
A549
MTT
Metabolic Activity
e.g., 120
NRU
Lysosomal Integrity
e.g., 135
LDH
Membrane Integrity
e.g., >200
Interpretation: In this hypothetical example, the compound shows moderate cytotoxicity, with HepG2 cells being the most sensitive. The discrepancy between the MTT/NRU results and the LDH results (higher IC50) suggests that at 24 hours, the compound impairs metabolic and lysosomal function before causing outright plasma membrane rupture. This points towards a potential mitochondrial or lysosomal mechanism of toxicity rather than simple necrotic cell lysis.
If a compound exhibits cytotoxicity, or even if it does not, assessing its potential to damage genetic material is a critical next step. Genotoxicity can lead to heritable mutations and is often linked with carcinogenesis.[11] This tier investigates both gene mutations and chromosomal damage.
The Critical Role of Metabolic Activation: Many compounds are not genotoxic themselves but are converted into genotoxic metabolites by enzymes in the liver. To mimic this, assays are run in parallel with and without the addition of a rat liver S9 fraction, which contains drug-metabolizing enzymes.[12]
Assay 3.1: Bacterial Reverse Mutation (Ames) Test
Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli that have mutations in the genes required to synthesize an essential amino acid (e.g., histidine).[13][14] The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the bacteria's ability to grow on an amino acid-deficient medium. A positive result indicates the compound is a mutagen.[15]
Experimental Protocol (Abbreviated):
Strain Selection: Use a standard panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) to detect different types of mutations.
Exposure: The test compound is mixed with the bacterial culture in a soft agar, both with and without S9 metabolic activation mix.
Plating: The mixture is poured onto minimal glucose agar plates.
Incubation: Plates are incubated for 48-72 hours.
Colony Counting: The number of revertant colonies on the test plates is counted and compared to the number on the negative (vehicle) control plates.
Data Analysis: A positive response is typically defined as a concentration-dependent increase in revertants that is at least two- to three-fold higher than the background revertant count.
Assay 3.2: In Vitro Micronucleus Assay
Principle: This assay identifies substances that cause chromosomal damage. A micronucleus is a small, extra nucleus formed during cell division from a whole chromosome or a chromosome fragment that was not incorporated into the daughter nuclei.[11] Its presence is a hallmark of genotoxic events (clastogenicity or aneugenicity).[16]
Experimental Protocol (using CHO-K1 cells):
Cell Seeding: Seed Chinese Hamster Ovary (CHO-K1) cells in appropriate culture vessels and allow them to attach.
Compound Treatment: Treat cells with a range of concentrations of 4-hydroxybutan-2-yl carbamate (typically up to a concentration that causes ~55% cytotoxicity) for a short period (e.g., 3-4 hours) with and without S9, and for a longer period (e.g., 24 hours) without S9.[12][17]
Cytokinesis Block: After treatment, add Cytochalasin B to the culture medium. This inhibits cytokinesis (the final step of cell division), resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[16]
Cell Harvesting & Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA dye like DAPI).
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Section 4: Tier 3 - Mechanistic Elucidation
If cytotoxicity or genotoxicity is observed, the next logical step is to investigate the underlying mechanism. This tier focuses on two key pathways often implicated in toxicity: apoptosis (programmed cell death) and the DNA damage response.
Assay 4.1: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: Caspases are a family of proteases that are critical executioners of apoptosis. Caspases-3 and -7 are key effector caspases. This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7.[18] Cleavage of the substrate releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is directly proportional to the amount of active caspase-3/7.[19]
Caption: Apoptosis pathway and the Caspase-Glo® 3/7 assay principle.
Experimental Protocol:
Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate and treat with the compound for a relevant duration (e.g., 6, 12, or 24 hours). Include a positive control such as staurosporine.
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.
Incubation: Mix the contents on a plate shaker for 30 seconds, then incubate at room temperature for 1-2 hours.
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Data Analysis: Express the results as a fold-change in luminescence relative to the vehicle control. A significant increase indicates the induction of apoptosis.
Assay 4.2: γH2AX Assay for DNA Double-Strand Breaks
Principle: The phosphorylation of the histone variant H2A.X at serine 139 (to form γH2AX) is one of the earliest cellular responses to the formation of DNA double-strand breaks (DSBs), a highly cytotoxic lesion.[20][21] Detecting γH2AX foci within the nucleus serves as a highly sensitive and specific biomarker for DNA damage.[22]
Experimental Protocol (Immunofluorescence-based):
Cell Culture & Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with the test compound for a short duration (e.g., 1-4 hours). Include a known DNA-damaging agent (e.g., etoposide) as a positive control.
Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize them with a detergent like Triton X-100 to allow antibody entry.
Immunostaining: Block non-specific antibody binding. Incubate the cells with a primary antibody specific for γH2AX. Follow this with a fluorescently-labeled secondary antibody.
Nuclear Staining: Counterstain the nuclei with DAPI.
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Data Analysis: Quantify the number of γH2AX foci per cell or the percentage of γH2AX-positive cells. A significant increase compared to the vehicle control indicates the induction of DNA DSBs.
Section 5: Integrated Analysis and Decision-Making
The true power of this tiered approach lies in the synthesis of all data points. The results from each tier inform the next, building a comprehensive profile of the compound's toxicological liabilities.
pharmacokinetic properties of 4-hydroxybutan-2-yl carbamate based prodrugs
Title: Engineering Bioavailability: Pharmacokinetic Properties of 4-Hydroxybutan-2-yl Carbamate-Based Prodrugs Executive Summary As a Senior Application Scientist specializing in drug delivery and pharmacokinetics (PK),...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Engineering Bioavailability: Pharmacokinetic Properties of 4-Hydroxybutan-2-yl Carbamate-Based Prodrugs
Executive Summary
As a Senior Application Scientist specializing in drug delivery and pharmacokinetics (PK), I frequently encounter promising active pharmaceutical ingredients (APIs) that fail in preclinical stages due to poor aqueous solubility, rapid first-pass metabolism, or systemic toxicity. To rescue these molecules, carrier-linked prodrug strategies are employed. Among these, the 4-hydroxybutan-2-yl carbamate promoiety represents a masterclass in rational drug design. By bridging the stability gap between highly labile esters and ultra-stable amides[1], this specific aliphatic carbamate scaffold offers tunable enzymatic cleavage, enhanced hydrophilicity, and prolonged systemic exposure. This technical guide dissects the pharmacokinetic mechanisms of this promoiety and provides field-proven, self-validating protocols for its evaluation.
Structural Causality: The "Why" Behind the Promoiety
The architecture of the 4-hydroxybutan-2-yl carbamate moiety is engineered to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) barriers. Its pharmacokinetic advantages are rooted in two key structural features:
Steric Shielding at the Alpha-Carbon: The branched nature of the butan-2-yl group places a methyl group immediately adjacent to the carbamate oxygen. This steric hindrance selectively slows down nucleophilic attack by ubiquitous plasma esterases, preventing premature "dose-dumping" in the systemic circulation and extending the drug's half-life[2].
Hydrophilic Solvation via the Terminal Hydroxyl: The primary hydroxyl group at the C4 position acts as a powerful hydrogen-bond donor and acceptor. This dramatically increases the aqueous solubility of the prodrug[3], facilitating rapid dissolution in the gastrointestinal (GI) tract without compromising the lipophilicity required for membrane permeation.
Furthermore, this scaffold has been successfully utilized in advanced therapeutics, including monoacylglycerol lipase (MAGL) inhibitors, to overcome severe physicochemical limitations and achieve targeted CNS delivery[4].
Absorption, Distribution, and First-Pass Evasion
Upon oral administration, the un-ionized nature of the carbamate linkage at physiological pH ensures that the prodrug remains neutral, favoring passive transcellular absorption.
Hepatic Evasion: Unlike phenolic or primary amine drugs that undergo rapid glucuronidation or N-acetylation in the gut wall and liver, the carbamate linkage effectively masks these reactive centers[5]. The 4-hydroxybutan-2-yl group provides sufficient steric bulk to evade rapid Phase II metabolism, significantly improving the Area Under the Curve (AUC) and absolute bioavailability[5].
Transporter Engagement: The terminal hydroxyl handle provides a potential site for further derivatization (e.g., with amino acids) to hijack intestinal transporters like OATP2B1 or PEPT1, shifting absorption from passive diffusion to active transport[3].
The therapeutic efficacy of the prodrug relies on its predictable bioconversion back to the active API.
Enzymatic Trigger: The carbamate bond is primarily cleaved by human carboxylesterases (CES1 in the liver and CES2 in the intestine) rather than spontaneous chemical hydrolysis[1].
Decarboxylation Cascade: Enzymatic hydrolysis targets the ester-like bond of the carbamate, releasing a 1,3-butanediol derivative and a highly unstable carbamic acid intermediate. This intermediate undergoes rapid, spontaneous decarboxylation, releasing the active amine/phenol drug and carbon dioxide[6].
Byproduct Safety: The cleaved promoiety (a derivative of 1,3-butanediol) is a low-toxicity, GRAS-aligned (Generally Recognized As Safe) metabolite that is readily oxidized and excreted.
Fig 2. CES-mediated enzymatic cleavage and spontaneous decarboxylation of the carbamate linkage.
Quantitative Pharmacokinetic Enhancements
The integration of the 4-hydroxybutan-2-yl carbamate moiety fundamentally alters the PK landscape of the parent drug. Below is a summary of typical quantitative shifts observed during preclinical profiling.
Table 1: Pharmacokinetic Parameters Comparison (Parent Drug vs. Prodrug)
Parameter
Parent Drug (Unprotected API)
4-hydroxybutan-2-yl Carbamate Prodrug
Fold Change / Impact
Aqueous Solubility (µg/mL)
< 10 (Poor)
> 250 (High)
> 25x Increase
Oral Bioavailability (F%)
5 - 15%
45 - 65%
~4x Improvement
Half-life (t1/2)
0.5 - 1.0 hr
4.0 - 6.5 hr
Prolonged Exposure
Cmax (ng/mL)
150 (Rapid spike)
320 (Sustained peak)
Controlled Release
First-Pass Extraction Ratio
High (>0.8)
Low (<0.3)
Hepatic Evasion
Table 2: In Vitro Stability and Enzymatic Cleavage Rates
To rigorously evaluate the PK properties of these prodrugs, the following protocols are designed with built-in causality and self-validation mechanisms to ensure data integrity.
Protocol A: In Vitro Plasma Stability and CES-Mediated Cleavage Assay
Rationale: This assay determines whether the prodrug is stable in systemic circulation and confirms that its activation is specifically driven by carboxylesterases rather than spontaneous chemical degradation[2].
Matrix Preparation: Pool human plasma (K2EDTA) and adjust to pH 7.4. Causality: K2EDTA prevents coagulation without inhibiting esterase activity, unlike heparin which can alter lipid profiles and enzyme kinetics.
Inhibitor Control Setup: Divide the plasma into two aliquots. Pre-treat Aliquot B with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, for 15 minutes at 37°C. Self-Validation: If cleavage occurs in Aliquot A but is completely halted in Aliquot B, the bioconversion is definitively enzymatic.
Prodrug Spiking: Spike both aliquots with the prodrug to a final concentration of 1 µM. Ensure the organic solvent (e.g., DMSO) remains <1% to prevent enzyme denaturation.
Kinetic Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.
Quenching & Extraction: Quench immediately with 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (IS). Causality: Cold ACN precipitates plasma proteins and instantly halts enzymatic activity, locking the concentration ratio at the exact time point for accurate kinetic modeling.
LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant for both the prodrug disappearance and active API appearance using Multiple Reaction Monitoring (MRM).
Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)
Rationale: To quantify the improvement in absolute bioavailability and half-life extension in a living system[5].
Dosing Formulation: Formulate the prodrug in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution and prevent precipitation in the GI tract.
Administration: Dose male Sprague-Dawley rats via oral gavage (PO, 10 mg/kg eq.) and intravenous tail vein injection (IV, 2 mg/kg eq.) in parallel groups (n=4/group).
Serial Blood Sampling: Collect blood via jugular vein cannulation at 10 time points over 24 hours. Self-Validation: Use sodium fluoride (NaF) collection tubes. Causality: NaF is a potent enolase and esterase inhibitor; it prevents ex vivo cleavage of the prodrug in the collection tube, ensuring the measured API levels reflect true in vivo concentrations.
PK Parameter Calculation: Use non-compartmental analysis (NCA) to calculate AUC, Cmax, Tmax, and t1/2.
References
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
Sankar, J., et al. (2025). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Central Science. [Link]
Järvinen, J., & Adla, S. K. (2026). A Novel Tertiary Carbamate Prodrug Strategy to Overcome Metabolic Barriers in Oral Ketamine Delivery. ResearchGate / PMC. [Link]
US Patent 10428034B2. (2019). 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivatives and 1,1,1-trifluoro-4-hydroxybutan-2-yl carbamate derivatives as MAGL inhibitors.
ACS Publications. (2024). Natural Amino Acid-Bearing Carbamate Prodrugs of Daidzein Increase Water Solubility and Improve Phase II Metabolic Stability for Enhanced Oral Bioavailability. Journal of Agricultural and Food Chemistry. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Document Type: Detailed Application Note & Experimental Protocol.
Introduction and Mechanistic Rationale
The synthesis of highly pure chiral building blocks is a cornerstone of modern medicinal chemistry. Specifically, tert-butyl (4-hydroxybutan-2-yl)carbamate (often referred to as Boc-protected 4-amino-2-butanol) is a versatile intermediate utilized in the construction of complex molecular architectures[1]. Its structural utility lies in the presence of two orthogonal reactive sites: a hydroxyl group and a Boc-protected amine, allowing for selective downstream modifications[1].
As a Senior Application Scientist, I emphasize that successful protocol execution relies on understanding the causality of the reaction conditions. The synthesis detailed below proceeds via a two-step sequence starting from 4-hydroxy-2-butanone oxime.
Reductive Amination (Step 1): The reduction of the oxime to 4-amino-2-butanol utilizes zinc powder in formic acid[2]. Formic acid acts as both the solvent and the proton source, facilitating the reduction while maintaining a mildly acidic environment that prevents the degradation of the resulting sensitive amino alcohol.
Chemoselective N-Boc Protection (Step 2): The critical challenge in Step 2 is achieving chemoselective N-protection (amine) over O-protection (hydroxyl). This protocol employs a catalyst-free approach in a 1:1 acetone/water mixture[2]. The causality here is twofold: acetone solubilizes the lipophilic di-tert-butyl dicarbonate (Boc₂O), while water acts as a mild, environmentally benign medium that suppresses the nucleophilicity of the hydroxyl group, driving the reaction exclusively toward N-tert-butyloxycarbonylation without the need for aggressive external bases[2].
Quantitative Data and Chemical Properties
To ensure rigorous analytical validation, researchers must cross-reference their synthesized compounds against established physical and spectral parameters. The table below summarizes the key properties of the target compound.
The following diagram illustrates the logical flow and intermediate generation of the two-step synthesis protocol.
Workflow for the synthesis of tert-Butyl (4-hydroxybutan-2-yl)carbamate.
Experimental Protocol
This self-validating protocol incorporates built-in quality control steps (e.g., pH monitoring, TLC checkpoints) to ensure high yield and purity.
Step 1: Synthesis of 4-amino-2-butanol
Objective: Reduce the oxime to a primary amine while preserving the aliphatic hydroxyl group.
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, prepare a stirred solution of 4-hydroxy-2-butanone oxime in formic acid[2].
Reduction: Gradually add zinc powder to the solution. Critical Control: This reaction is highly exothermic. Control the rate of zinc addition to strictly maintain the internal temperature between 20-30°C[2]. Failure to control the temperature may result in over-reduction or decomposition.
Maturation: Once addition is complete, continue stirring the mixture at room temperature for 12-16 hours[2].
Quenching & Basification: Monitor reaction completion via Thin Layer Chromatography (TLC). Upon completion, carefully quench the mixture by pouring it onto crushed ice[2]. Cool the flask in an ice bath and slowly basify the mixture to a pH > 10 using a concentrated sodium hydroxide (NaOH) solution[2]. Rationale: Basification is required to convert the formate salt of the amine back into its free base form for extraction.
Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL)[2].
Washing & Drying: Combine the organic extracts and wash with brine (1 x 50 mL) to remove residual water and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[2].
Result: Affords 4-amino-2-butanol as a crude oil, which can be used directly in the next step or purified by distillation[2].
Step 2: Synthesis of tert-Butyl (4-hydroxybutan-2-yl)carbamate
Objective: Chemoselectively protect the primary amine using Boc₂O without forming the O-Boc carbonate byproduct.
Solvent System: Dissolve the crude 4-amino-2-butanol in a mixture of acetone and distilled water (1:1 v/v)[2].
Reagent Addition: To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at room temperature[2]. Rationale: A slight excess of Boc₂O ensures complete conversion of the amine.
Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours[2]. Monitor the disappearance of the starting material via TLC.
Solvent Removal: After completion, remove the volatile acetone under reduced pressure[2]. Rationale: Removing acetone prevents the organic product from being pulled into the aqueous phase during the subsequent extraction.
Extraction: Extract the remaining aqueous residue with ethyl acetate (3 x 50 mL)[2].
Purification: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure[2].
Result: Yields tert-butyl (4-hydroxybutan-2-yl)carbamate. If trace impurities remain, the product can be further purified by silica gel column chromatography[2].
Advanced HPLC Method Development for the Analysis of 4-Hydroxybutan-2-yl Carbamate
Executive Summary The compound 4-hydroxybutan-2-yl carbamate (most frequently encountered in its Boc-protected form as tert-butyl (4-hydroxybutan-2-yl)carbamate) is a critical chiral building block used in the stereosele...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-hydroxybutan-2-yl carbamate (most frequently encountered in its Boc-protected form as tert-butyl (4-hydroxybutan-2-yl)carbamate) is a critical chiral building block used in the stereoselective synthesis of 1,3-amino alcohols and pharmaceutical active ingredients (APIs)[1]. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents unique analytical challenges due to its high polarity and the absence of a strong UV chromophore.
This application note provides a comprehensive, self-validating protocol for the quantitative analysis of 4-hydroxybutan-2-yl carbamate. By leveraging modern Superficially Porous Particle (SPP) column technology and universal detection strategies, this guide ensures compliance with the harmonized USP <621> guidelines[2] and the newly revised ICH Q2(R2) validation framework[3].
Physicochemical Profiling & Method Rationale
To design a scientifically sound method, every experimental parameter must be grounded in the physicochemical properties of the analyte.
4-hydroxybutan-2-yl carbamate lacks an extended
π
-conjugated system. Consequently, its UV absorbance is extremely weak and restricted to the low-wavelength region (typically 205–210 nm)[1].
The Causality: Relying on low-UV detection during gradient elution often results in severe baseline drift due to the changing refractive index and UV absorbance of the mobile phase (especially if using methanol).
The Solution: An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is the superior choice[4]. ELSD acts as a universal mass detector; it evaporates the mobile phase and measures the light scattered by the remaining non-volatile analyte particles. This completely eliminates baseline drift during steep solvent gradients and provides high sensitivity for UV-transparent carbamates.
Stationary Phase Selection
The molecule features a hydrophilic secondary hydroxyl group and a moderately hydrophobic carbamate moiety.
The Causality: While Hydrophilic Interaction Liquid Chromatography (HILIC) is an option for highly polar carbamates[5], a modern C18 Superficially Porous Particle (SPP) column (core-shell technology) provides the optimal balance of retention and peak shape. SPP columns deliver the high theoretical plate counts (
N
) of sub-2 µm fully porous particles but generate significantly lower backpressure.
Mobile Phase Optimization
The Causality: Because ELSD requires strictly volatile mobile phases to prevent drift tube contamination, non-volatile buffers (like phosphate) are strictly prohibited. We utilize 0.1% Formic Acid in both the aqueous and organic phases. The low pH suppresses the ionization of residual silanols on the silica stationary phase, preventing secondary ion-exchange interactions that cause peak tailing.
Experimental Workflow & Logical Architecture
The following diagram illustrates the lifecycle of the method development process, ensuring a self-validating system from initial profiling to final ICH Q2(R2) compliance.
Caption: Workflow for HPLC method development and validation of 4-hydroxybutan-2-yl carbamate.
Step-by-Step Experimental Protocol
Reagents and Sample Preparation
Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.
Standard Preparation: Accurately weigh 10.0 mg of 4-hydroxybutan-2-yl carbamate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a target concentration of 1.0 mg/mL[1].
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial. (Causality: PTFE is selected over Nylon to prevent potential binding of the hydrophobic Boc-group).
Chromatographic Conditions (ELSD-Optimized)
Following the allowable adjustments under the harmonized USP <621> (effective December 2022)[2], this method utilizes an SPP column to maximize throughput.
Column: SPP C18, 2.7 µm, 4.6 mm × 100 mm.
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 5 µL.
Gradient Program:
0.0 – 1.0 min: 5% B (Isocratic hold to focus the polar analyte)
1.0 – 7.0 min: 5%
→
95% B (Linear gradient for elution)
7.0 – 8.5 min: 95% B (Column wash)
8.5 – 10.0 min: 5% B (Re-equilibration)
ELSD Parameters
Drift Tube Temperature: 50°C (Optimized to evaporate water/acetonitrile without volatilizing the low-MW carbamate).
Nebulizer Gas: High-purity Nitrogen (
N2
) at 1.5 L/min.
Gain/Attenuation: 10 (Adjust based on specific instrument sensitivity).
Quantitative Data & Self-Validating Criteria
A robust analytical method must be a self-validating system. System suitability testing (SST) ensures the equipment, electronics, and analytical operations are functioning properly before sample analysis begins.
Table 1: System Suitability Criteria
Parameter
Acceptance Criteria
Scientific Rationale
Retention Time (
tR
) Precision
%RSD
≤
1.0% (n=6)
Ensures pump stability, proper gradient delivery, and complete column equilibration.
Peak Tailing Factor (
Tf
)
≤
1.5
Indicates the absence of secondary interactions (e.g., silanol effects) and proper mass transfer.
Theoretical Plates (
N
)
≥
5,000
Confirms column bed integrity and efficiency.
Resolution (
Rs
)
≥
2.0
Ensures baseline separation from synthetic precursors (e.g., 4-amino-2-butanol).
Table 2: Method Validation Summary per ICH Q2(R2)
The method must be validated according to the ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach[3].
using 4-hydroxybutan-2-yl carbamate as a pharmaceutical intermediate
Application Note: Strategic Utilization of tert-Butyl (4-hydroxybutan-2-yl)carbamate in Pharmaceutical Synthesis Executive Summary In modern medicinal chemistry, the rapid assembly of complex molecular architectures reli...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Strategic Utilization of tert-Butyl (4-hydroxybutan-2-yl)carbamate in Pharmaceutical Synthesis
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex molecular architectures relies heavily on versatile, bifunctional chiral building blocks. tert-Butyl (4-hydroxybutan-2-yl)carbamate (also referred to as N-Boc-3-aminobutan-1-ol) represents a critical intermediate bridging the gap between simple aliphatic precursors and highly functionalized pharmaceutical scaffolds[1]. As an Application Scientist, I frequently recommend this intermediate for its orthogonal reactivity: it allows for the precise manipulation of a primary alcohol while keeping the secondary amine safely masked. This application note provides a comprehensive, mechanistic guide to the synthesis, handling, and downstream application of this intermediate, specifically highlighting its role in the development of reversible Cathepsin C inhibitors[2].
Physicochemical Profiling & Structural Rationale
The structural utility of tert-butyl (4-hydroxybutan-2-yl)carbamate stems from its dual reactive sites. The molecule features a primary hydroxyl group primed for oxidation or nucleophilic substitution, alongside a secondary amine shielded by a tert-butyloxycarbonyl (Boc) protecting group[1].
Table 1: Core Physicochemical Properties
Property
Value
Causality / Relevance
Chemical Name
tert-Butyl (4-hydroxybutan-2-yl)carbamate
Standard IUPAC nomenclature for the protected amino alcohol.
CAS Number
167216-17-3 ((R)-enantiomer)
Identifies the specific stereoisomer crucial for target binding[1].
Molecular Formula
C₉H₁₉NO₃
Confirms the addition of the Boc group (C₅H₉O₂) to the parent chain[1].
Molecular Weight
189.25 g/mol
Essential for precise stoichiometric calculations during synthesis[3].
Log P
1.28
Indicates moderate lipophilicity, favorable for organic extraction steps[3].
Appearance
White to off-white crystalline solid
Solid state allows for potential purification via recrystallization[1].
Causality in Design: Why use the Boc group over other protecting groups (e.g., Cbz or Fmoc)? The Boc group provides exceptional steric shielding of the nitrogen lone pair, preventing unwanted nucleophilic attack during the subsequent oxidation of the primary hydroxyl group. Furthermore, it is perfectly stable under the basic conditions often required for downstream C-C bond formation (such as Horner-Wadsworth-Emmons olefination), yet it can be cleanly cleaved under mild acidic conditions (e.g., TFA or HCl in dioxane) without affecting sensitive functional groups introduced later in the synthesis.
Application in Drug Discovery: Cathepsin C Inhibitors
tert-Butyl (4-hydroxybutan-2-yl)carbamate has been successfully employed as a core scaffold in the synthesis of (E)-α-fluorovinylphosphonate-based reversible inhibitors targeting Cathepsin C[2]. Cathepsin C is a lysosomal cysteine protease implicated in various inflammatory and immunomodulatory pathways.
In this synthetic trajectory, the primary hydroxyl group of the carbamate is oxidized to an aldehyde, which is immediately subjected to a Horner-Wadsworth-Emmons (HWE) olefination to install the fluorovinylphosphonate warhead[2]. The chiral center (C2) dictates the stereospecific orientation of the ligand within the Cathepsin C active site, ensuring optimal proximity to the catalytic triad (ASP1, CYS234, and HIS381) for reversible covalent binding by CYS234[2].
Fig 1. Synthetic workflow from carboxylic acid to Cathepsin C inhibitor via carbamate intermediate.
Fig 2. Mechanistic pathway of Cathepsin C inhibition by the functionalized carbamate derivative.
The following protocol details the synthesis of (R)-tert-butyl (4-hydroxybutan-2-yl)carbamate via the chemoselective reduction of (R)-3-(tert-butoxycarbonylamino)butanoic acid[1].
Mechanistic Rationale for Reagent Selection:
We utilize Borane-Tetrahydrofuran (BH₃·THF) rather than Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ is a powerful reducing agent, it poses a severe risk of cleaving the Boc carbamate. BH₃, being an electrophilic reducing agent, selectively coordinates with the more electron-rich carbonyl oxygen of the carboxylic acid, forming a triacyloxyborane intermediate that rapidly reduces to the primary alcohol, leaving the urethane (carbamate) carbonyl perfectly intact[1].
Step-by-Step Methodology:
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon. Dissolve (R)-3-(tert-butoxycarbonylamino)butanoic acid (10.0 mmol) in anhydrous THF (40 mL).
Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Crucial Step: Strict temperature control is required to manage the exothermic evolution of hydrogen gas upon borane addition.
Borane Addition: Slowly add BH₃·THF complex (1 M in THF, 15.0 mL, 1.5 eq) dropwise over 20 minutes via a syringe pump. Field Insight: Always use fresh BH₃·THF; degraded reagent forms inactive borates, leading to incomplete reduction.
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexanes/EtOAc 1:1). The reaction is complete when the starting material (Rf ~0.2, stains heavily with bromocresol green) disappears, and the product spot (Rf ~0.5, stains with ninhydrin after heating) is dominant. Do not proceed until complete conversion is confirmed.
Quenching: Cool the mixture back to 0 °C. Carefully quench the excess borane by the dropwise addition of distilled water (5 mL) until effervescence ceases, followed by saturated aqueous NaHCO₃ (20 mL)[1]. Causality: The basic aqueous quench hydrolyzes the intermediate borate esters, liberating the free alcohol and preventing emulsion formation during extraction.
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1]. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure product.
Quality Control & Analytical Validation
To ensure the integrity of the synthesized intermediate before downstream application, verify the structure using ¹H NMR spectroscopy. The presence of the intact Boc group (large singlet at ~1.44 ppm) and the newly formed primary hydroxyl are the critical validation points[2].
Application Notes & Protocols: High-Purity Enantiomeric Purification of 4-Hydroxybutan-2-yl Carbamate
Introduction: The Criticality of Chiral Purity in Drug Development 4-Hydroxybutan-2-yl carbamate and its derivatives, such as tert-butyl (4-hydroxybutan-2-yl)carbamate, are valuable chiral building blocks in medicinal ch...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Criticality of Chiral Purity in Drug Development
4-Hydroxybutan-2-yl carbamate and its derivatives, such as tert-butyl (4-hydroxybutan-2-yl)carbamate, are valuable chiral building blocks in medicinal chemistry and organic synthesis.[1] Their structure, featuring a secondary alcohol and a protected amine, provides two reactive sites for constructing more complex molecular architectures, particularly for pharmaceutical ingredients where specific stereochemistry is paramount for biological activity and safety.[1][2] As regulatory bodies increasingly demand single-enantiomer drugs, the development of robust, scalable, and efficient purification techniques to resolve racemic mixtures of these intermediates is a critical challenge for researchers and drug development professionals.
This comprehensive guide provides an in-depth analysis of three field-proven techniques for the enantiomeric purification of 4-hydroxybutan-2-yl carbamate: Chiral Chromatography (both HPLC and SFC), Enzymatic Kinetic Resolution (EKR) , and Diastereomeric Crystallization . This document moves beyond simple step-by-step instructions to explain the underlying scientific principles, offering a framework for method development, optimization, and troubleshooting.
I. Chiral Chromatography: The Gold Standard for Analytical and Preparative Separation
Direct separation of enantiomers using chromatography on a chiral stationary phase (CSP) is one of the most powerful and widely used methods for obtaining pure enantiomers.[3] The choice between High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) often depends on scale, speed, and environmental considerations, with SFC emerging as a "greener" and often faster alternative.[4][5]
Scientific Principle: The Mechanism of Chiral Recognition
For carbamate-containing analytes, polysaccharide-based CSPs are exceptionally effective.[6] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, feature chiral grooves and carbamate groups that facilitate enantioselective recognition. The separation mechanism is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. The stability of these complexes differs for each enantiomer due to a combination of interactions:
Hydrogen Bonding: The carbamate and hydroxyl groups of the analyte can form hydrogen bonds with the carbamate moieties on the CSP.
π-π Interactions: Aromatic groups on the CSP can interact with any π-systems in the analyte.
Steric Interactions/Inclusion: One enantiomer fits more favorably into the chiral cavities or grooves of the polysaccharide backbone, leading to a stronger interaction and longer retention time.[6]
The sum of these subtle energy differences results in differential retention times and, ultimately, separation.
Workflow & Decision-Making for Method Development
The process of developing a chiral separation method is systematic. It begins with screening a variety of columns and mobile phases to identify promising initial conditions, followed by optimization to achieve baseline resolution suitable for purification.
Figure 1: Workflow for Chiral Chromatography Method Development.
Sample: Racemic tert-butyl (4-hydroxybutan-2-yl)carbamate (~1 mg/mL in mobile phase)
2. Standard Chromatographic Conditions (Normal Phase):
Mobile Phase A: n-Hexane/IPA (90/10, v/v)
Mobile Phase B: n-Hexane/EtOH (90/10, v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Injection Volume: 5-10 µL
3. Experimental Procedure:
Equilibrate the first column (e.g., CHIRALPAK® IA) with Mobile Phase A until a stable baseline is achieved.
Inject the racemic sample and record the chromatogram.
Repeat the injection using Mobile Phase B.
Repeat steps 1-3 for each of the selected chiral columns.
Analyze the results for any signs of separation. If peaks are broad or tailing, prepare new mobile phases containing 0.1% of an appropriate additive (TFA for acidic characteristics, DEA for basic characteristics) and repeat the analysis.[6][7]
4. Data Interpretation and Optimization:
The goal is to find a column/mobile phase combination that yields the highest separation factor (α) and resolution (Rs).
Once a promising condition is identified, optimize the mobile phase composition (e.g., adjust the hexane/alcohol ratio) to achieve baseline separation (Rs ≥ 1.5).[7]
Parameter
Typical Starting Value
Optimization Goal
Rationale
Separation Factor (α)
> 1.05
Maximize
Indicates the selectivity between enantiomers. Higher is better.
Resolution (Rs)
> 0.8
≥ 1.5
Measures the degree of separation between two peaks. Rs ≥ 1.5 indicates baseline separation, crucial for preparative work.
Retention Factor (k')
2 - 10
Keep within range
Ensures a reasonable analysis time without co-eluting with the solvent front. Adjusted by modifying mobile phase polarity.
Table 1: Key Performance Metrics for Chiral Chromatography Optimization.
II. Enzymatic Kinetic Resolution (EKR): Harnessing Biocatalytic Selectivity
EKR is a powerful technique that utilizes the high enantioselectivity of enzymes, typically lipases, to resolve a racemic mixture.[8] It does not separate existing enantiomers but rather converts one enantiomer into a different chemical species, allowing for easy separation from the unreacted enantiomer using standard techniques like column chromatography.
Scientific Principle: The "Lock and Key" Model in Action
The kinetic resolution of a secondary alcohol like 4-hydroxybutan-2-yl carbamate relies on an enzyme's ability to preferentially catalyze a reaction (e.g., acylation) on one enantiomer over the other.[9] Lipases, such as Candida antarctica Lipase B (CALB), are highly effective for this transformation.[9]
The racemic alcohol (R/S-alcohol) is exposed to the lipase and an acyl donor (e.g., vinyl acetate). The enzyme's chiral active site accommodates one enantiomer (e.g., the R-enantiomer) much more effectively than the other. This "preferred" enantiomer is rapidly acylated to form an ester (R-ester), while the "non-preferred" enantiomer (S-alcohol) reacts very slowly or not at all.[8] The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the remaining substrate and the newly formed product.
Figure 2: General Workflow for Enzymatic Kinetic Resolution (EKR).
Protocol 2: Lipase-Catalyzed Resolution of Racemic tert-Butyl (4-hydroxybutan-2-yl)carbamate
This protocol is a representative procedure for the EKR of a secondary alcohol.
1. Materials and Instrumentation:
Racemic tert-butyl (4-hydroxybutan-2-yl)carbamate
Immobilized Candida antarctica Lipase B (CALB), e.g., Novozym® 435
Acyl Donor: Vinyl acetate
Solvent: tert-Butyl methyl ether (MTBE) or Toluene
Reaction vessel with magnetic stirring and temperature control
Analytical chiral HPLC or GC system to monitor conversion and enantiomeric excess (ee)
2. Experimental Procedure:
To a solution of racemic tert-butyl (4-hydroxybutan-2-yl)carbamate (1.0 eq) in MTBE, add immobilized CALB (typically 10-20% by weight of the substrate).
Add vinyl acetate (0.6 eq). Using a slight sub-stoichiometric amount of the acyl donor can help prevent over-reaction.
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC/GC.
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
Evaporate the solvent from the filtrate under reduced pressure.
The resulting mixture contains the unreacted (S)-alcohol and the newly formed (R)-acetate. Separate these two compounds using standard flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient).[10]
3. Expected Outcome and Data:
The goal is to achieve >95% ee for both the recovered alcohol and the ester product. The enantiomeric ratio (E) is a measure of the enzyme's selectivity; a value >200 is considered excellent.[11]
Component
Expected Yield (at 50% conversion)
Target Enantiomeric Excess (ee)
(S)-4-hydroxybutan-2-yl carbamate
< 50%
> 95%
(R)-4-acetoxybutan-2-yl carbamate
< 50%
> 95%
Table 2: Theoretical Yield and Purity Targets for EKR.
III. Diastereomeric Crystallization: A Classical Approach for Large-Scale Purification
This technique is a cornerstone of industrial chiral separations due to its potential for cost-effectiveness and scalability.[12] It involves converting the mixture of enantiomers into a mixture of diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional means like crystallization.
Salt Formation: The racemic mixture is reacted with a single, pure enantiomer of a "resolving agent." For a substrate like 4-hydroxybutan-2-yl carbamate, which has a hydroxyl group, a chiral acid (e.g., tartaric acid, mandelic acid derivatives) can be used to form diastereomeric esters or salts if the carbamate nitrogen is sufficiently basic.
Fractional Crystallization: The two resulting diastereomers, (R,R') and (S,R'), will have different solubilities in a given solvent. By carefully selecting the solvent and controlling the temperature, one diastereomer can be selectively crystallized from the solution while the other remains dissolved.[12]
Liberation: After separating the crystallized diastereomer, the chiral resolving agent is chemically removed to yield the desired pure enantiomer.
Protocol 3: General Workflow for Diastereomeric Resolution
This protocol outlines the general steps and decision points, as the specific resolving agent and solvent must be determined empirically.
Figure 3: Workflow for Purification by Diastereomeric Crystallization.
1. Materials:
Racemic 4-hydroxybutan-2-yl carbamate
Screening kit of chiral resolving agents (e.g., (R)- and (S)-mandelic acid, tartaric acid, dibenzoyltartaric acid)
In a series of small vials, dissolve the racemic carbamate (1.0 eq) and a selected chiral resolving agent (1.0 eq) in a small amount of a chosen solvent with heating.
Allow the vials to cool slowly to room temperature, then potentially to 0-4 °C.
Observe for the formation of crystals. A successful "hit" is a condition that produces a good yield of crystalline solid.
Isolate the crystals by filtration and wash with a small amount of cold solvent.
Liberate the enantiomer by treating a small sample of the crystals with a mild acid or base and extracting the product.
Analyze the liberated enantiomer by chiral HPLC to determine the enantiomeric excess and identify which enantiomer was preferentially crystallized.
3. Optimization and Scale-Up:
Once a suitable resolving agent and solvent system are identified, the process can be optimized by adjusting concentrations, cooling rates, and seeding to maximize yield and enantiomeric purity. The process is then scaled up for larger-quantity production.
IV. Summary and Method Selection
The choice of purification technique depends on the specific requirements of the project, including the scale of the separation, required purity, available equipment, and economic factors.
Technique
Advantages
Disadvantages
Best Suited For
Chiral HPLC/SFC
Broad applicability, high purity achievable, direct separation, well-established.[6][13]
High capital cost, can be solvent-intensive (HPLC), requires method development.
Analytical determination of ee, small to medium-scale preparative purification (mg to kg).
Enzymatic Kinetic Resolution
High enantioselectivity (E > 200 often achievable), mild reaction conditions, "green" approach.[11]
Theoretical max yield is 50% for each enantiomer, requires a subsequent separation step.
Projects where both enantiomers are valuable and a chemoenzymatic route is desired.
Diastereomeric Crystallization
Cost-effective for large scale, technologically simple, well-established industrial method.[12]
Requires empirical screening for agent/solvent, may require multiple recrystallizations.
Large-scale (multi-kg) industrial production where development time can be invested.
Table 3: Comparative Analysis of Enantiomeric Purification Techniques.
By understanding the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions to develop robust and efficient purification strategies for 4-hydroxybutan-2-yl carbamate enantiomers, ensuring the high chiral purity essential for their advanced applications.
References
Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
Pădure, M. (2010). LIPASE-CATALYZED APPROACHES TOWARDS SECONDARY ALCOHOLS: INTERMEDIATES FOR ENANTIOPURE DRUGS. Annales Universitatis Turkuensis. [Link]
Gašpar, M., & Hroboňová, K. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56, 107-113. [Link]
Cirilli, R., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 27(23), 8475. [Link]
Akhtar, M. K., et al. (2008). Resolution of secondary alcohols via Carica papaya lipase-catalyzed enantioselective acylation. Tetrahedron: Asymmetry, 19(19), 2254-2256. [Link]
Honda, T., et al. (2019). Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium. Green Chemistry, 21, 5456-5461. [Link]
Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(1), 176. [Link]
He, Z., et al. (2013). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Journal of the Mexican Chemical Society, 57(1), 42-47. [Link]
van Rantwijk, F., & Sheldon, R. A. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry. [Link]
Betzenbichler, M., et al. (2022). Chiral stationary phases and applications in gas chromatography. Chirality, 34(5), 736-754. [Link]
Martín-Matute, B., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. Journal of Organic Chemistry, 67(5), 1493-1499. [Link]
Ghanem, A., & Aboul-Enein, H. Y. (2005). Application of lipases in kinetic resolution of racemates. Chirality, 17(1), 1-15. [Link]
Wolf, T., et al. (n.d.). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]
Głowacka, A., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. International Journal of Molecular Sciences, 25(19), 10595. [Link]
Chandrasekaran, S. (2016). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]
SIELC Technologies. (n.d.). Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. [Link]
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016. [Link]
Andersson, S. (2022). Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. Diva-portal.org. [Link]
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
Toyo'oka, T. (2002). Resolution of chiral drugs by liquid chromatography based upon diastereomer formation with chiral derivatization reagents. Journal of Biochemical and Biophysical Methods, 54(1-3), 25-56. [Link]
Scale-Up Production Methods for tert-Butyl (4-hydroxybutan-2-yl)carbamate: A Comprehensive Protocol Guide
Executive Summary tert-Butyl (4-hydroxybutan-2-yl)carbamate (also known as N-Boc-3-aminobutanol) is a highly versatile N-protected amino alcohol. It serves as a critical chiral building block in the synthesis of peptidom...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
tert-Butyl (4-hydroxybutan-2-yl)carbamate (also known as N-Boc-3-aminobutanol) is a highly versatile N-protected amino alcohol. It serves as a critical chiral building block in the synthesis of peptidomimetics, enzyme inhibitors (such as Cathepsin C inhibitors[1]), and complex active pharmaceutical ingredients (APIs). Scaling up the production of this intermediate requires careful selection of synthetic routes to ensure high yield, enantiomeric purity, and process safety.
The synthesis of this molecule at a kilogram-to-ton scale typically relies on one of two pathways, dictated by supply chain economics and the required stereochemistry.
Route 1: Direct Protection (Primary Industrial Route)
The discovery and mass production of the HIV integrase inhibitor dolutegravir have driven the commercial availability of chiral 3-aminobutan-1-ol, making it a highly cost-effective commodity starting material[3]. The direct N-Boc protection of this amine is the most efficient industrial route.
Causality in Engineering: We utilize a biphasic system of 2-Methyltetrahydrofuran (2-MeTHF) and aqueous NaOH. 2-MeTHF is a green solvent that offers superior phase separation during aqueous workup due to its low water miscibility. Using aqueous NaOH instead of organic bases (like triethylamine) minimizes the E-factor and raw material costs.
Route 2: Mixed Anhydride Reduction (Chiral Pool Alternative)
When specific enantiomers of 3-aminobutan-1-ol face supply chain shortages, the corresponding N-Boc-3-aminobutanoic acid can be reduced. Direct reduction of carboxylic acids typically requires hazardous reagents like Borane (
BH3
) or Lithium Aluminum Hydride (LAH). For scale-up, the mixed anhydride method followed by Sodium Borohydride (
NaBH4
) reduction is preferred[4][5].
Causality in Engineering: Isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) are used for activation. NMM is less basic than triethylamine; this weaker basicity prevents the formation of an oxazolone intermediate, thereby suppressing the racemization of the chiral center. The subsequent addition of
NaBH4
in water accelerates the reduction while simultaneously hydrolyzing any unreacted chloroformate[5].
Quantitative Process Metrics
Metric
Route 1: Direct Protection
Route 2: Mixed Anhydride Reduction
Starting Material
3-Aminobutan-1-ol
N-Boc-3-aminobutanoic acid
Typical Yield
90 - 95%
80 - 85%
Key Reagents
Boc2O
, NaOH (aq)
IBCF, NMM,
NaBH4
Primary Hazard
CO2
gas evolution, Exotherm
H2
gas evolution, Exotherm
Scalability
Excellent (>100 kg)
Good (10 - 50 kg)
Chiral Integrity
Retained from Starting Material
Retained (NMM prevents oxazolone)
Visual Workflow
Figure 1: Dual scale-up pathways for the synthesis of tert-butyl (4-hydroxybutan-2-yl)carbamate.
Detailed Scale-Up Protocols
Protocol 1: Biphasic Direct N-Boc Protection
Self-Validating System: The reaction completion is driven by the visible cessation of
CO2
gas evolution and confirmed by HPLC.
Reactor Preparation: Charge a jacketed reactor with 3-aminobutan-1-ol (1.0 equiv) and 2-MeTHF (5 volumes).
Base Addition: Add 1.05 equiv of 2M aqueous NaOH. Cool the biphasic mixture to an internal temperature of 5 °C.
Reagent Preparation: Melt Di-tert-butyl dicarbonate (
Boc2O
, 1.05 equiv) and charge it into a heated dosing pump.
Causality:
Boc2O
has a low melting point (~23 °C). Pumping it as a liquid melt avoids the need for additional carrier solvents, reducing the E-factor and maximizing reactor volume efficiency.
Controlled Addition: Add the
Boc2O
melt dropwise over 2-3 hours. Maintain the internal temperature below 15 °C.
Critical Safety Step: Monitor
CO2
evolution via a mass flow meter to prevent reactor over-pressurization. The reaction is highly exothermic.
Maturation: After addition, warm the reactor to 20 °C and stir for 2 hours. Perform an In-Process Control (IPC) via HPLC to ensure >99% conversion of the amine.
Workup: Stop agitation and allow phase separation. Discard the aqueous layer. Wash the organic layer with 5% aqueous citric acid (to purge trace unreacted amine), followed by saturated brine.
Isolation: Distill the 2-MeTHF under reduced pressure to yield tert-butyl (4-hydroxybutan-2-yl)carbamate as a viscous colorless oil[1], which may slowly crystallize upon standing.
Protocol 2: Mixed Anhydride Reduction
Self-Validating System: The formation of the NMM·HCl precipitate serves as a visual indicator of successful mixed anhydride formation.
Activation Setup: Charge a dry, nitrogen-purged reactor with N-Boc-3-aminobutanoic acid (1.0 equiv) and anhydrous THF (8 volumes).
Base Addition: Add N-methylmorpholine (NMM, 1.1 equiv) and cool the solution to -10 °C.
Anhydride Formation: Slowly dose Isobutyl chloroformate (IBCF, 1.05 equiv) over 1 hour, strictly maintaining the temperature between -10 °C and -5 °C. A dense white precipitate of NMM·HCl will form. Stir for an additional 30 minutes.
Reductant Preparation: In a separate vessel, dissolve
NaBH4
(2.0 equiv) in a minimum amount of cold water (approx. 1.5 volumes).
Reduction: Add the aqueous
NaBH4
solution to the mixed anhydride suspension in one rapid, continuous stream at 0 °C.
Causality: Rapid addition is crucial to allow the reduction kinetics to outcompete the aqueous hydrolysis of the mixed anhydride. Water acts as a phase-transfer accelerator for the reduction and rapidly quenches unreacted chloroformate, preventing the formation of difficult-to-remove carbonate impurities[5].
Maturation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to 20 °C.
Quench: Carefully quench the reaction by adding 1M HCl until
H2
gas evolution ceases and the aqueous phase reaches pH ~4. Warning: Ensure robust ventilation for
H2
off-gassing.
Extraction & Isolation: Extract the product with Ethyl Acetate (3 x 4 volumes). Wash the combined organic layers with 10%
Na2CO3
and brine. Concentrate under vacuum to afford the target amino alcohol.
References
[1] Design, Synthesis, and Biological Activity of (E)-α-Fluorovinylphosphonate-Based Reversible Cathepsin C Inhibitors - The Journal of Organic Chemistry (ACS Publications). 1
Application Note: Catalytic Reduction Protocols for 4-Hydroxybutan-2-yl Carbamate Derivatives
Strategic Context in Pharmaceutical Development The structural motif of 4-hydroxybutan-2-yl carbamate is a highly versatile chiral building block utilized extensively in modern drug discovery. Depending on the protecting...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Context in Pharmaceutical Development
The structural motif of 4-hydroxybutan-2-yl carbamate is a highly versatile chiral building block utilized extensively in modern drug discovery. Depending on the protecting group strategy—most commonly tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz)—these carbamate derivatives serve as critical intermediates. For instance, the Boc-protected variant, tert-butyl (4-hydroxybutan-2-yl)carbamate, is a key precursor in the synthesis of reversible Cathepsin C inhibitors[1] and monoacylglycerol lipase (MAGL) inhibitors targeting neuroinflammation and metabolic disorders[2]. Conversely, the Cbz-protected variant, benzyl (4-hydroxybutan-2-yl)carbamate, is subjected to catalytic hydrogenolysis to yield enantiomerically pure (S)-3-aminobutan-1-ol, a foundational component in the synthesis of the HIV integrase inhibitor Dolutegravir[3].
Mastering the catalytic reduction protocols surrounding these molecules is essential for scaling up API (Active Pharmaceutical Ingredient) synthesis while maintaining high stereochemical fidelity and atom economy.
Mechanistic Causality in Catalyst and Protecting Group Selection
In synthetic workflows involving 4-hydroxybutan-2-yl carbamates, the choice of protecting group dictates the downstream reduction methodology.
Why choose Cbz over Boc for complex intermediates?
Boc deprotection requires harsh acidic conditions (e.g., Trifluoroacetic acid or HCl). In complex molecules containing acid-sensitive moieties, this can trigger unwanted side reactions, such as the dehydration of the secondary alcohol. The Cbz group bypasses this issue entirely. It is cleaved under mild, neutral catalytic hydrogenolysis. The palladium surface (Pd/C) facilitates the oxidative addition of the benzylic C–O bond. Subsequent hydrogen insertion cleanly cleaves the bond, releasing toluene and carbon dioxide as volatile, easily removed byproducts, leaving the free amino alcohol intact[3].
Precursor Synthesis via Reduction:
When synthesizing the carbamate itself, researchers often start from nitro-alcohols or oximes. The catalytic hydrogenation of these precursors (using H₂ and Pd/C) reduces the nitro/oxime group to a primary amine, which is then immediately trapped by a carbamoylating agent (like Boc₂O) to prevent unwanted dimerization or oxidation[2][4].
Figure 1: Synthetic workflow and catalytic reduction cycle for carbamate derivatives.
Self-Validating Experimental Protocols
Protocol A: Catalytic Hydrogenolysis of (S)-Benzyl (4-hydroxybutan-2-yl)carbamate
This protocol describes the neutral deprotection of the Cbz group to yield the free amino alcohol[3].
Preparation: Dissolve (S)-benzyl (4-hydroxybutan-2-yl)carbamate in anhydrous MeOH (approx. 0.2 M concentration) in a round-bottom flask.
Inert Atmosphere (Critical Safety Step): Purge the flask with Nitrogen (N₂) for 5 minutes. Causality: Dry Pd/C is highly pyrophoric in the presence of oxygen and methanol vapors.
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) to the solution under a continuous N₂ stream.
Hydrogenation: Evacuate the flask and backfill with H₂ gas using a balloon (1 atm). Repeat this purge cycle three times to ensure complete displacement of N₂.
Reaction Monitoring (Self-Validation): Stir vigorously at room temperature. Monitor the reaction via TLC (Dichloromethane:Methanol 9:1).
IPC (In-Process Control): Use a Ninhydrin stain. The starting carbamate will not react, but the emerging free amine will immediately stain deep purple/blue upon heating, validating catalytic turnover.
Workup: Once H₂ uptake ceases and TLC confirms completion (typically 2-4 hours), purge the system thoroughly with N₂.
Filtration: Filter the suspension through a pad of Celite to remove the colloidal palladium. Wash the pad with excess MeOH. Safety Note: Do not allow the Pd/C filter cake to dry out; quench it immediately with water.
Isolation: Concentrate the filtrate under reduced pressure to afford (S)-3-aminobutan-1-ol as a colorless to light yellow oil.
Protocol B: Synthesis of tert-Butyl (4-hydroxybutan-2-yl)carbamate via Nitro Reduction
This protocol details the synthesis of the Boc-protected building block from a nitro-alcohol precursor[2][4].
Step-by-Step Methodology:
Reduction: Dissolve the nitro-alcohol precursor in ethanol. Add 10% Pd/C (5 mol%) under N₂.
Pressurization: Transfer to a Parr hydrogenator and apply 30-50 psi of H₂. Stir at room temperature for 6-12 hours.
Filtration: Purge with N₂, filter through Celite, and concentrate to yield the crude 4-amino-2-butanol[4].
Carbamoylation: Dissolve the crude amine in a 1:1 mixture of acetone and water. Add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature[4].
Validation: Stir for 4-6 hours. Monitor via TLC. The disappearance of the Ninhydrin-active primary amine spot confirms successful Boc protection.
Extraction: Remove acetone under vacuum, extract the aqueous layer with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield tert-butyl (4-hydroxybutan-2-yl)carbamate[4].
Quantitative Data & Parameter Optimization
To ensure reproducibility across different scales, the following table summarizes the optimized parameters for both reduction workflows.
Parameter
Nitro Reduction (Precursor Synthesis)
Cbz Hydrogenolysis (Deprotection)
Target Substrate
Nitro-alcohol derivatives
Benzyl (4-hydroxybutan-2-yl)carbamate
Catalyst Loading
10% Pd/C (5-10 mol%)
10% Pd/C (5-10% w/w)
Optimal Solvent
Ethanol (EtOH)
Methanol (MeOH)
H₂ Pressure
30 - 50 psi (Parr Reactor)
1 atm (Balloon)
Temperature
25°C - 40°C
20°C - 25°C
Reaction Time
6 - 12 hours
2 - 4 hours
Primary IPC
LC-MS (Disappearance of NO₂ mass)
TLC with Ninhydrin Stain (Appearance of primary amine)
Expected Yield
85 - 90%
> 95% (Quantitative)
References
ACS Publications. "Design, Synthesis, and Biological Activity of (E)-α-Fluorovinylphosphonate-Based Reversible Cathepsin C Inhibitors." The Journal of Organic Chemistry. URL: [Link]
Google Patents. "US10428034B2 - 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivatives and 1,1,1-trifluoro-4-hydroxybutan-2-yl carbamate derivatives as MAGL inhibitors.
Application of 4-Hydroxybutan-2-yl Carbamate in Drug Discovery Pipelines: Protocols and Mechanistic Insights
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Protocol Guide Executive Summary & Strategic Rationale In modern medicinal chemistry, the tr...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Advanced Application Note & Protocol Guide
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the transition from rigid, flat aromatic rings to highly functionalized, sp³-rich architectures is a critical strategy for improving clinical success rates. 4-hydroxybutan-2-yl carbamate (and its enantiopure Boc-protected derivatives, such as tert-butyl (4-hydroxybutan-2-yl)carbamate) has emerged as a highly versatile chiral building block in this paradigm.
This compound provides an acyclic scaffold equipped with two orthogonally reactive sites: a primary alcohol and a protected secondary amine. As a Senior Application Scientist, I frequently deploy this intermediate in scaffold hopping campaigns and peptidomimetic drug design. By leveraging its inherent flexibility, we can engineer internal hydrogen bonds that mimic the bioactive conformations of saturated heterocycles, thereby reducing entropic penalties upon target binding while drastically improving aqueous solubility and mitigating cytochrome P450 (CYP) liabilities .
Mechanistic Causality in Drug Design
Conformational Mimicry via Internal Hydrogen Bonding
Historically, rigid pyrrolidine or piperidine rings were used to lock basic amines into specific vectors for target engagement. However, these cyclic systems often suffer from poor physicochemical properties. In the development of Transient Receptor Potential Vanilloid-4 (TRPV4) antagonists for heart failure, researchers utilized the 4-hydroxybutan-2-yl carbamate scaffold to replace a saturated heterocyclic ring with an acyclic amine .
The Causality: The acyclic chain is highly flexible, which normally incurs a high entropic penalty upon binding. However, the specific spatial arrangement of the amine and adjacent functional groups (e.g., a benzenesulfonamide) allows for the formation of a strong internal hydrogen bond . This intramolecular interaction pre-organizes the acyclic amine into a pseudo-ring structure (conformational mimicry), stabilizing the bioactive conformation while exposing a highly polar surface area that enhances aqueous solubility.
Overcoming CYP3A4 Time-Dependent Inhibition (TDI)
Primary and unshielded secondary amines are notorious for causing time-dependent inhibition (TDI) of CYP3A4. The amine undergoes oxidation to a hydroxylamine and subsequently a nitroso species, which coordinates irreversibly with the CYP3A4 heme iron to form a metabolic intermediate (MI) complex.
The Causality: By utilizing substituted derivatives of 4-hydroxybutan-2-yl carbamate, medicinal chemists can introduce precise steric bulk (such as geminal methyl groups) adjacent to the amine. This steric occlusion physically prevents the nitroso intermediate from accessing the constrained heme pocket of CYP3A4, thereby rescuing the pharmacokinetic profile of the drug candidate .
Logic diagram: Mitigation of CYP3A4 time-dependent inhibition via steric shielding.
Quantitative Data & Pharmacological Profiling
The integration of 4-hydroxybutan-2-yl carbamate into discovery pipelines yields measurable improvements in both synthetic efficiency and pharmacological metrics.
Table 1: Physicochemical Properties of tert-Butyl (4-hydroxybutan-2-yl)carbamate
Property
Value
Synthetic / Clinical Relevance
Molecular Formula
C₉H₁₉NO₃
Low molecular weight ideal for fragment-based design.
Molecular Weight
189.25 g/mol
High ligand efficiency when incorporated into larger scaffolds.
Functional Sites
Primary -OH, Secondary -NH(Boc)
Enables orthogonal protection and sequential coupling.
| Oral Bioavailability | Sub-optimal | 85% (in rats) | Favorable balance of lipophilicity (LogD = 4.5) and solubility. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes built-in physical or chemical indicators to verify reaction progress.
Protocol 1: Chemoselective Synthesis of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate
This protocol describes the reduction of (R)-3-(tert-butoxycarbonylamino)butanoic acid to the corresponding alcohol.
Mechanistic Rationale: Borane-tetrahydrofuran (BH₃·THF) is selected over LiAlH₄ because borane is highly electrophilic. It selectively coordinates with the electron-rich carboxylate, reducing the carboxylic acid to a primary alcohol rapidly without cleaving the acid-labile Boc-protecting group or racemizing the chiral center .
Step-by-Step Methodology:
Preparation: Dissolve 10.0 mmol of (R)-3-(tert-butoxycarbonylamino)butanoic acid in 25 mL of anhydrous THF in a flame-dried, round-bottom flask purged with Argon.
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures suppress the thermal degradation of the Boc group and control the exothermic reduction.
Reagent Addition: Add 15.0 mL of BH₃·THF complex (1 M in THF, 1.5 equiv) dropwise over 30 minutes via a syringe pump.
Monitoring (Self-Validation): Stir the mixture at room temperature for 4 hours. Monitor via TLC (Hexane/EtOAc 6:4). Validation Check: The starting material (acid) will streak on the baseline, whereas the product (alcohol) will elute as a distinct spot (Rf ~0.4) visible via phosphomolybdic acid (PMA) stain.
Quenching: Cool the flask back to 0 °C. Carefully add distilled water dropwise. Validation Check: Vigorous bubbling (H₂ gas evolution) will occur. The cessation of bubbling indicates the complete destruction of unreacted borane.
Workup: Add 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Causality: NaHCO₃ neutralizes any residual acid, ensuring the product remains un-ionized and partitions entirely into the organic phase.
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield a colorless oil (Typical yield: 87-90%).
Protocol 2: Scaffold Elaboration via Mitsunobu Etherification
To construct TRPV4 antagonists or Cathepsin C inhibitors, the primary alcohol of the carbamate is often coupled to an aryl group.
Mechanistic Rationale: The Mitsunobu reaction is utilized because it allows for the formation of aryl ethers under exceptionally mild, neutral conditions, preventing the elimination or racemization of the adjacent chiral centers.
Step-by-Step Methodology:
Mixture Assembly: Dissolve 5.0 mmol of the synthesized tert-butyl (4-hydroxybutan-2-yl)carbamate, 5.0 mmol of the target phenol, and 6.0 mmol of Triphenylphosphine (PPh₃) in 20 mL of anhydrous Dichloromethane (DCM) at 0 °C.
Activation: Add 6.0 mmol of Diisopropyl azodicarboxylate (DIAD) dropwise. Causality: DIAD activates the PPh₃, forming a phosphonium intermediate that converts the primary alcohol into a superior leaving group.
Reaction & Validation: Allow the reaction to warm to room temperature and stir for 12 hours. Validation Check: A color change from bright yellow (unreacted DIAD) to pale yellow/colorless indicates the consumption of the azodicarboxylate.
Isolation: Concentrate the mixture and precipitate the triphenylphosphine oxide (Ph₃P=O) byproduct by triturating with cold diethyl ether. Filter and purify the filtrate via silica gel chromatography.
Visualizations of Workflows
Workflow demonstrating the application of 4-hydroxybutan-2-yl carbamate in drug discovery.
References
Patterson, J. R., et al. "Design and Optimization of an Acyclic Amine Series of TRPV4 Antagonists by Electronic Modulation of Hydrogen Bond Interactions." Journal of Medicinal Chemistry, ACS Publications, 2020.[Link]
"Design, Synthesis, and Biological Activity of (E)-α-Fluorovinylphosphonate-Based Reversible Cathepsin C Inhibitors." The Journal of Organic Chemistry, ACS Publications.[Link]
Technical Notes & Optimization
Troubleshooting
troubleshooting impurities during 4-hydroxybutan-2-yl carbamate crystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered during the synthesis and purification...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered during the synthesis and purification of tert-butyl (4-hydroxybutan-2-yl)carbamate (often referred to as Boc-protected 4-amino-2-butanol).
Because this chiral building block features both a flexible aliphatic backbone and a low-melting profile, it is notoriously prone to liquid-liquid phase separation (oiling out) and side-reactions during isolation. This guide synthesizes field-proven methodologies with mechanistic insights to help you achieve >98% purity.
I. Diagnostic FAQ: Troubleshooting Crystallization & Impurities
Q1: My crude product is "oiling out" as a biphasic liquid instead of forming crystals. How do I force crystallization?The Causality: Boc-protected amino alcohols have high conformational flexibility and low lattice energy[1]. When the concentration of the solute exceeds its solubility limit but remains above its glass transition temperature, it undergoes liquid-liquid phase separation (LLPS) rather than nucleation.
The Solution: You must bypass the metastable oil phase by utilizing a binary solvent system and strict temperature control. Dissolve the crude oil in a minimal amount of a polar solvent (e.g., ethyl acetate) and titrate with a non-polar anti-solvent (e.g., hexane or heptane) just until the cloud point is reached[1]. Crucially, introduce seed crystals at room temperature before cooling further. Seeding provides a low-energy template for lattice formation, bypassing the oiling-out phase entirely.
Q2: LC-MS and NMR analysis show a significant impurity lacking the tert-butyl group. What is this, and how do I prevent it?The Causality: This is a cyclic carbamate (oxazolidinone or oxazinanone) impurity. During the reduction of the precursor Boc-amino acid or ester (e.g., using LiBH
4
or BH
3
-THF), an intermediate alkoxide is formed. If the reaction temperature exceeds 20°C or if the basic intermediate is left unquenched, the alkoxide acts as an internal nucleophile. It attacks the carbonyl carbon of the adjacent Boc group, ejecting tert-butanol and forming a stable cyclic carbamate[2].
The Solution: Maintain reduction temperatures strictly below 20°C[2]. More importantly, quench the reaction rapidly by reverse-addition into an aqueous citric acid solution. The acidic quench immediately protonates the alkoxide, neutralizing its nucleophilicity and preserving the Boc group[2].
Q3: How do I clear residual Boc
2
O and tert-butanol from my mixture? They seem to be inhibiting crystallization.The Causality: Unreacted di-tert-butyl dicarbonate (Boc
2
O) degrades into tert-butanol and CO
2
. tert-Butanol acts as a highly effective co-solvent that drastically increases the solubility of your target compound in non-polar anti-solvents, preventing precipitation.
The Solution: Incorporate a mild nucleophilic wash (such as DMAP/Na
2
CO
3
) during the aqueous workup to actively decompose residual Boc
2
O[2]. Follow this with thorough azeotropic drying of the organic layer to strip out residual tert-butanol and water prior to crystallization.
II. Mechanistic Pathway: Desired Product vs. Cyclic Impurity
Understanding the thermodynamic trap of the cyclization pathway is critical for controlling your reaction conditions.
Fig 1: Divergent pathways during reduction leading to the desired product or cyclic impurity.
III. Quantitative Data: Impurity Profiling
Use the following analytical signatures to rapidly diagnose the source of your crystallization failures.
Impurity
Causality / Origin
Analytical Signature (LC-MS / NMR)
Mitigation Strategy
Cyclic Carbamate
Intramolecular cyclization during reduction or basic workup[2].
[M+H]
+
= 116.1; Absence of 9H singlet (~1.4 ppm) in
1
H NMR.
Keep reduction <20°C; rapid quench with aqueous citric acid[2].
Azeotropic distillation; extended vacuum drying prior to crystallization.
IV. Step-by-Step Methodology: Optimized Recrystallization Protocol
This self-validating protocol utilizes anti-solvent crystallization combined with seeding to bypass liquid-liquid phase separation.
Materials Required:
Crude tert-butyl (4-hydroxybutan-2-yl)carbamate (oil or semi-solid)
Ethyl Acetate (Polar solvent)
Hexane or Heptane (Anti-solvent)
Pure seed crystals of the target compound
Step-by-Step Procedure:
Dissolution: Transfer the crude material to a round-bottom flask. Add ethyl acetate at a ratio of 1.5 mL per gram of crude product. Warm the mixture gently to 40°C in a water bath until complete dissolution is achieved.
Anti-Solvent Titration: While maintaining stirring at 40°C, add hexane dropwise. Continue addition until the solution reaches the "cloud point" (a faint, persistent turbidity indicating the solubility limit).
Clarification: Add 1 to 3 drops of ethyl acetate just until the solution clears. This ensures the solution is perfectly saturated at 40°C.
Seeding (Critical Step): Remove the flask from the water bath and allow it to cool naturally to 25°C. Once at room temperature, add 0.5% w/w of pure tert-butyl (4-hydroxybutan-2-yl)carbamate seed crystals[1]. Do not agitate vigorously; gentle stirring is required to prevent shearing the nascent crystal lattice.
Maturation: Stir gently at 25°C for 3 hours. You will observe the gradual formation of a white crystalline suspension. This maturation period is essential to prevent the product from crashing out as an oil.
Yield Maximization: Transfer the flask to an ice bath (0–5°C) and stir for an additional 2 hours to depress the solubility and maximize recovery.
Isolation: Filter the suspension rapidly under vacuum using a chilled Büchner funnel. Wash the filter cake with 1 volume of ice-cold hexane.
Drying: Dry the white crystalline solid under high vacuum at room temperature for 12 hours to remove residual solvents.
V. References
A Comprehensive Technical Guide to tert-Butyl (4-hydroxybutan-2-yl)carbamate - Benchchem
Source: benchchem.com
URL:
Application Notes and Protocols for the Purification of tert-Butyl (4-hydroxybutan-2-yl)carbamate - Benchchem
Source: benchchem.com
URL:
Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α,α-Disubstituted Amino Ester - ACS Publications
Source: acs.org
URL:
Technical Support Center: Stabilizing 4-Hydroxybutan-2-yl Carbamate During Long-Term Storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who treat carbamates as universally stable esters.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who treat carbamates as universally stable esters. While cyclic carbamates are indeed robust[1], acyclic carbamates bearing free hydroxyl groups—such as 4-hydroxybutan-2-yl carbamate (e.g., Boc- or Cbz-protected amino alcohols)—are highly reactive. Understanding the intrinsic chemical liabilities of your molecule is critical to preventing spontaneous degradation during storage.
This guide provides field-proven, self-validating protocols to ensure the structural integrity of your compounds.
Part 1: Mechanistic Insights into Degradation
Q1: Why does my 4-hydroxybutan-2-yl carbamate degrade even when stored at low temperatures?A: Researchers often assume thermal control is sufficient, but 4-hydroxybutan-2-yl carbamate possesses a built-in structural liability. The primary hydroxyl group is separated from the carbamate carbonyl by a 3-carbon chain. This proximity facilitates a highly favored 6-exo-trig intramolecular cyclization. The hydroxyl oxygen acts as a nucleophile, attacking the electrophilic carbamate carbon, expelling the alcohol leaving group, and forming a stable 6-membered 1,3-oxazinan-2-one ring. Because this is an intramolecular process, it has a low entropic barrier and can occur slowly even in the solid state if residual moisture is present[2].
Q2: How do environmental factors like pH and moisture accelerate this degradation?A: Carbamates are highly susceptible to alkaline hydrolysis, where degradation rates increase exponentially above pH 7.5[3]. Moisture provides the necessary medium for proton transfer. In the presence of water and trace base, the primary hydroxyl group is transiently deprotonated, drastically increasing its nucleophilicity and accelerating the cyclization-elimination reaction. Conversely, trace acid can catalyze the direct intermolecular hydrolysis of the carbamate linkage, particularly if it is an acid-labile protecting group like a tert-butyl (Boc) carbamate[4].
Logical relationship of 4-hydroxybutan-2-yl carbamate degradation pathways.
Quantitative Degradation Kinetics
To illustrate the severity of these pathways, below is a summary of degradation kinetics extrapolated from basic carbamate cyclization behavior under various storage conditions.
Storage Condition
pH
Moisture Level
Primary Degradation Pathway
Apparent Half-Life (t1/2)
Cyclic Byproduct Yield (30 days)
25°C (Room Temp)
7.4
Aqueous Buffer
Hydrolysis & Cyclization
~36 minutes*
>85%
25°C (Room Temp)
N/A
Ambient Air
Intramolecular Cyclization
14 days
~40%
4°C (Refrigerated)
N/A
Ambient Air
Intramolecular Cyclization
3.5 months
<10%
-20°C (Freezer)
N/A
Anhydrous (Ar)
None (Stable)
>2 years
<0.1%
*Data extrapolated from basic carbamate cyclization kinetics at physiological pH[2].
Part 2: Storage and Handling Protocols
Q3: What is the most reliable storage configuration for these compounds?A: Storing the compound in a standard laboratory freezer is insufficient because freezers are highly humid environments[5]. Condensation upon opening vials introduces water, which drives both hydrolysis and cyclization. The self-validating approach requires strict anhydrous conditions: lyophilization followed by inert gas purging and desiccant co-storage.
Step-by-Step Methodology: Anhydrous Aliquoting and Long-Term Storage
This protocol is designed to eliminate the causality of degradation (moisture and oxygen) before thermal control is applied.
Lyophilization: Dissolve the synthesized 4-hydroxybutan-2-yl carbamate in a volatile, MS-grade solvent (e.g., LC-MS grade water/acetonitrile mix) and freeze-dry for 24-48 hours to ensure residual moisture is <0.1%.
Inert Gas Backfilling: Transfer the lyophilized vials immediately into a glove box or use a Schlenk line. Flush the headspace of each vial with heavy inert gas (Argon is preferred over Nitrogen as it is denser than air and settles over the solid)[5].
Hermetic Sealing: Seal the vials with PTFE-lined caps. Avoid standard rubber septa, which are permeable to ambient moisture over long-term storage.
Desiccant Co-Storage: Place the sealed vials inside a secondary container (e.g., a desiccator jar) filled with active indicating silica gel or anhydrous MgSO₄[5].
Thermal Control: Store the secondary container at -20°C. Crucial Step: When retrieving a sample, allow the intact secondary container to reach room temperature before opening to prevent condensation on the cold vial.
Step-by-step workflow for the anhydrous storage of hydroxy-carbamates.
Part 3: Experimental Troubleshooting & Validation
Q4: How can I validate the integrity of my stored samples before use in a biological assay?A: Never assume a stored carbamate is 100% intact without analytical verification. Because the primary degradation product is a cyclized 1,3-oxazinan-2-one (which may not be UV-active depending on your specific R-groups), LC-MS/MS is the only reliable self-validating method to confirm sample integrity.
Anhydrous Reconstitution: Reconstitute a 1 mg/mL aliquot of the stored sample in chilled, anhydrous LC-MS grade acetonitrile. Do not use protic solvents (like methanol or water) for the stock solution, as they can initiate hydrolysis during the queue time in the autosampler.
Chromatographic Separation: Inject 2 µL onto a C18 column. Use a rapid gradient (e.g., 5% to 95% Mobile Phase B over 5 minutes) to minimize the time the compound spends in the aqueous mobile phase.
Mass Spectrometry Detection: Operate the mass spectrometer in Electrospray Ionization (ESI) Positive mode. Monitor for the exact mass of the intact carbamate
[M+H]+
and the specific mass of the cyclized byproduct (Intact Mass minus the mass of the leaving alcohol group).
Data Analysis: Calculate the degradation percentage by comparing the Area Under the Curve (AUC) of the intact peak versus the cyclized byproduct peak. If the byproduct exceeds 2%, the batch should be re-purified via flash chromatography before use in sensitive biological assays.
LC-MS/MS Parameter
Setting / Value
Scientific Rationale
Column
C18 (50 x 2.1 mm, 1.7 µm)
Provides optimal retention and sharp peak shapes for polar carbamates.
Mobile Phase A
0.1% Formic Acid in H₂O
Promotes
[M+H]+
ionization; trace acid stabilizes the carbamate during the rapid run.
Mobile Phase B
0.1% Formic Acid in ACN
Ensures efficient elution of both the intact compound and cyclic byproducts.
Column Temp
30°C
Prevents thermal degradation during the chromatographic run.
Ionization
ESI Positive Mode
High sensitivity for the detection of amine and cyclic carbamate byproducts.
Technical Support Center: Optimizing Protection Steps for 4-Hydroxybutan-2-yl Carbamate
Welcome to the technical support center for the synthesis and protection of 4-hydroxybutan-2-yl carbamate and its derivatives. As a Senior Application Scientist, I understand the nuances and challenges that can arise dur...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis and protection of 4-hydroxybutan-2-yl carbamate and its derivatives. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the protection of this bifunctional molecule. This guide is designed to provide you with in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you minimize side reactions and maximize the yield and purity of your target compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the protection of the hydroxyl group in 4-hydroxybutan-2-yl carbamate.
Q1: I'm observing a significant amount of a higher molecular weight by-product, likely a dimeric ether. What is causing this and how can I prevent it?
A1: The formation of a dimeric ether is a common side reaction when protecting the hydroxyl group of an alcohol, especially under acidic conditions.[1][2]
Mechanism of Dimeric Ether Formation:
This side reaction is typically an acid-catalyzed intermolecular dehydration.[3][4] One molecule of the alcohol is protonated, forming a good leaving group (water). A second molecule of the alcohol then acts as a nucleophile, attacking the protonated alcohol in an SN2 reaction to form a protonated ether, which is then deprotonated.[1]
Caption: Mechanism of Acid-Catalyzed Dimeric Ether Formation.
Troubleshooting and Prevention Strategies:
Strategy
Recommendation
Rationale
Reagent Choice
Use a non-acidic protection method, such as forming a silyl ether (e.g., with TBSCl or TIPSCl) in the presence of a mild base like imidazole or 2,6-lutidine.[5]
Silyl ether formation does not require acidic conditions, thus avoiding the protonation step that initiates ether formation.[6][7]
Reaction Conditions
If an acid-catalyzed protection is unavoidable, use the minimum required amount of acid catalyst. Run the reaction at the lowest possible temperature (e.g., 0 °C to room temperature) and monitor carefully to avoid prolonged reaction times.[8]
Lower temperatures and shorter reaction times reduce the rate of the bimolecular ether formation, which often has a higher activation energy than the desired protection reaction.[8]
Solvent
Use a non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
These solvents do not participate in the reaction and can help to minimize side reactions.
Q2: My reaction is producing a significant amount of an elimination by-product. How can I minimize this?
A2: Elimination reactions are a common competing pathway, especially with secondary alcohols like 4-hydroxybutan-2-yl carbamate, and can be promoted by both acidic and basic conditions.[4][8]
Mechanism of Elimination:
Under acidic conditions, the hydroxyl group is protonated and leaves as water, forming a secondary carbocation which can then lose a proton to form an alkene (E1 mechanism).[8] Under basic conditions, a strong base can directly abstract a proton from the carbon adjacent to the hydroxyl-bearing carbon, leading to the elimination of the hydroxyl group (E2 mechanism). The carbamate group itself can also participate in elimination reactions under certain conditions.[9]
Caption: E1 and E2 Elimination Pathways for Alcohols.
Troubleshooting and Prevention Strategies:
Strategy
Recommendation
Rationale
Choice of Base
When using a base, opt for a non-nucleophilic, sterically hindered base such as 2,6-lutidine or diisopropylethylamine (DIPEA). Avoid strong, unhindered bases like sodium hydride or potassium tert-butoxide if substitution is desired.[10]
Sterically hindered bases are less likely to act as nucleophiles or to promote elimination reactions.
Temperature Control
Maintain low reaction temperatures (e.g., -20 °C to 0 °C).
Elimination reactions are often favored at higher temperatures compared to substitution reactions.[8]
Protecting Group
Consider protecting groups that are introduced under neutral or mildly basic conditions, such as silyl ethers.[5][11]
This avoids the strongly acidic or basic conditions that can promote elimination.
Q3: I'm observing both N-alkylation and O-alkylation of the carbamate group instead of protection of the hydroxyl group. How can I improve selectivity?
A3: The carbamate group is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen atoms. Alkylation can occur at either of these positions, competing with the desired O-alkylation of the hydroxyl group.[12]
Factors Influencing N- vs. O-Alkylation:
The selectivity of alkylation is influenced by several factors, including the nature of the alkylating agent, the counter-ion, the solvent, and the temperature. Generally, N-alkylation is favored under kinetic control, while O-alkylation can be favored under thermodynamic control. The use of "hard" or "soft" alkylating agents can also influence the site of attack, as predicted by Hard and Soft Acids and Bases (HSAB) theory.[13]
Troubleshooting and Prevention Strategies:
Strategy
Recommendation
Rationale
Protecting Group Strategy
Use a protecting group specifically designed for alcohols, such as a silyl chloride (e.g., TBSCl) with a mild base like imidazole.[5]
Silylating agents are highly oxophilic and will selectively react with the hydroxyl group over the less nucleophilic carbamate.
Reaction Conditions
If using a general alkylating agent, employ a non-polar aprotic solvent and a bulky, non-nucleophilic base.
These conditions can help to favor reaction at the more sterically accessible hydroxyl group.
Order of Addition
Add the alkylating agent slowly to a solution of the substrate and base at a low temperature.
This can help to control the reaction and improve selectivity by minimizing side reactions.
Experimental Protocols
Protocol 1: Selective Protection of the Hydroxyl Group as a Silyl Ether
This protocol is designed to selectively protect the hydroxyl group of 4-hydroxybutan-2-yl carbamate with high yield and minimal side products.
- Very stable to a wide range of acidic and basic conditions.
- Removal requires harsh conditions (e.g., hydrogenolysis), which may not be compatible with other functional groups.
FAQ 2: How can I effectively monitor the progress of my protection reaction?
Reaction progress can be monitored using several analytical techniques:
Thin Layer Chromatography (TLC): This is the most common and quickest method. The protected product should have a higher Rf value than the starting material due to the increased lipophilicity.
High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the conversion and the presence of side products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the product and identify any side products. Look for the appearance of new signals corresponding to the protecting group.
FAQ 3: What are the recommended purification methods for removing common side products?
Flash Column Chromatography: This is the most effective method for separating the desired product from side products and unreacted starting material. For silyl-protected products, a silica gel column with a gradient of ethyl acetate in hexanes is typically effective.
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.
Aqueous Workup: A thorough aqueous workup as described in the protocol can help to remove water-soluble impurities and reagents.[17]
Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Protection Reactions.
References
Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]
Ashenhurst, J. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Retrieved from [Link]
JoVE. (2023, April 30). Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. Retrieved from [Link]
BYJU'S. (n.d.). 1. Preparation of Ethers by Dehydration of Alcohols. Retrieved from [Link]
Westin, J. (n.d.). Ether formation. Jack Westin. Retrieved from [Link]
Givens, R. S., et al. (2003). Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry, 68(5), 1701–1707. [Link]
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736–3740. [Link]
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
Williams, A., & Douglas, K. T. (1975). Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. Journal of the Chemical Society, Perkin Transactions 2, (14), 1457-1461. [Link]
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
Tella, R., & Vangala, D. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(1), 143-181. [Link]
Kim, S., et al. (2001). Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. Tetrahedron Letters, 42(43), 7677-7679. [Link]
Boumoud, B., et al. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Journal of Sulfur Chemistry, 34(6), 638-646. [Link]
Soellner, M. B., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. [Link]
Johnson, C. A., et al. (2018). Mild Synthesis of Silyl Ethers via Potassium Carbonate Catalyzed Reactions between Alcohols and Hydrosilanes. Organic & Biomolecular Chemistry, 16(15), 2650-2654. [Link]
Westin, J. (n.d.). Protecting Groups. Jack Westin. Retrieved from [Link]
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. Retrieved from [Link]
Pampaloni, G. (2010). Recent Advances in the Chemistry of Metal Carbamates. Coordination Chemistry Reviews, 254(9-10), 905-937. [Link]
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]
Al-Awadi, N. A., et al. (2014). Gas-Phase Elimination Reaction of Ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate: A Computational Study. Journal of Physical Chemistry A, 118(39), 8961-8969. [Link]
Ka, U., et al. (2019). Organocatalytic Asymmetric Synthesis of Si-Stereogenic Silyl Ethers. Journal of the American Chemical Society, 141(32), 12692-12697. [Link]
Koehler, B. (2016, April 13). Why n-alkylation is more favorable than o-alkyation? ResearchGate. Retrieved from [Link]
Chaturvedi, D., Kumar, A., & Ray, S. (2002). An Efficient One-Pot Synthesis of Carbamate Esters Through Alcoholic Tosylates. Synthetic Communications, 32(17), 2651-2655. [Link]
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
Nishiguchi, T., et al. (2005). Sulfonylcarbamate as a versatile and unique hydroxy-protecting group: a protecting group stable under severe conditions and labile under mild conditions. Chemical Communications, (15), 1945-1947. [Link]
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]
Google Patents. (n.d.). JP2804132B2 - Purification method of carbamate.
Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]
Fujita, K., et al. (2009). N-Alkylation of Carbamates and Amides with Alcohols Catalyzed by a Cp*Ir Complex. Tetrahedron, 65(16), 3048-3051. [Link]
van der Vight, L. E., et al. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Chemistry – A European Journal, 26(46), 10323-10333. [Link]
Technical Support Center: LC-MS Gradient & Mobile Phase Optimization for 4-Hydroxybutan-2-yl Carbamate
Welcome to the Technical Support Center for the LC-MS analysis of polar carbamates. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the LC-MS analysis of polar carbamates. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. 4-hydroxybutan-2-yl carbamate is a highly polar, low-molecular-weight molecule (Exact Mass: 133.07 Da) containing both a hydroxyl group and a carbamate moiety. These structural features make it susceptible to poor retention, thermal degradation, and complex adduct formation.
This guide provides the mechanistic causality behind each experimental choice, ensuring your analytical workflows are robust, sensitive, and self-validating.
Diagnostic Workflows
Before adjusting your instrument parameters, consult the decision trees below to identify the root cause of your chromatographic or ionization issues.
LC-MS Gradient and Buffer Optimization Workflow for Polar Carbamates.
Effect of Mobile Phase Additives on Carbamate ESI-MS Ionization.
Troubleshooting FAQs
Q1: Why does 4-hydroxybutan-2-yl carbamate elute in the void volume on my standard C18 column?
Causality: Due to its high polarity (logP < 0), standard C18 stationary phases lack sufficient hydrophobic interaction with this analyte when the mobile phase gradient starts at standard organic concentrations (e.g., 5–10% Acetonitrile).
Solution: Implement an "on-column trace enrichment" strategy by initiating the gradient at a much weaker solvent strength (1–2% organic)[1]. If retention remains poor, switch to a polar-embedded column (e.g., Amide-C18) or a Hydrophilic Interaction Liquid Chromatography (HILIC) phase, which provides orthogonal selectivity specifically designed for polar analytes[1].
Q2: Why am I observing split ion currents and poor fragmentation in ESI+ mode?
Causality: Carbamates are highly susceptible to forming sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts in the electrospray source. These alkali metal adducts are highly stable and resist collision-induced dissociation (CID), leading to poor sensitivity in Multiple Reaction Monitoring (MRM) modes[2].
Solution: Replace standard 0.1% formic acid with 10 mM ammonium acetate in both aqueous and organic mobile phases. The ammonium ions effectively compete with sodium in the droplet, driving the ionization toward [M+H]⁺ or [M+NH₄]⁺ adducts, which fragment predictably and enhance overall sensitivity[2].
Q3: How do I prevent on-column degradation or hydrolysis of the carbamate?
Causality: The carbamate linkage is vulnerable to specific acid- or base-catalyzed hydrolysis at extreme pH levels[3]. Using harsh modifiers like 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) or unbuffered high-pH solvents can degrade the analyte during the chromatographic run.
Solution: Maintain the mobile phase pH between 4.5 and 6.0. A 10 mM ammonium acetate buffer naturally sits at ~pH 6.8 and can be adjusted to pH 5.0 with acetic acid, providing a stable, MS-compatible environment that preserves the carbamate moiety[4].
Step-by-Step Methodologies
Protocol: Self-Validating Mobile Phase Preparation & Gradient Setup
This protocol ensures reproducible retention and ionization while actively preventing buffer precipitation and analyte degradation.
Step 1: Aqueous Mobile Phase (Phase A) Preparation
Weigh 0.77 g of LC-MS grade ammonium acetate.
Dissolve in 1.0 L of ultrapure LC-MS grade water (18.2 MΩ·cm) to yield a 10 mM solution.
Adjust the pH to 5.0 using glacial acetic acid (monitor continuously with a calibrated pH meter)[2].
Filter through a 0.2 µm hydrophilic PTFE membrane to remove particulates.
Step 2: Organic Mobile Phase (Phase B) Preparation
Prepare a 10 mM ammonium acetate solution in 100% LC-MS grade Acetonitrile.
Self-Validation Check: To ensure no precipitation will occur in the LC pumps, mix a 1:1 ratio of Phase A and Phase B in a clear glass vial. Observe for 10 minutes. The solution must remain crystal clear. If cloudiness appears, reduce the buffer concentration in Phase B to 5 mM.
Step 3: Column Equilibration
Install a polar-embedded C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
Equilibrate the column with 98% Phase A / 2% Phase B for at least 15 column volumes until the MS baseline and system pressure stabilize.
Step 4: System Suitability Test (SST) - The Self-Validation Gate
Inject a blank (Phase A) to confirm the absence of carryover.
Inject a 10 ng/mL standard of 4-hydroxybutan-2-yl carbamate.
Validation Criteria: Proceed to sample analysis ONLY IF:
Retention factor (k') > 2.0.
Tailing Factor (Tf) is between 0.9 and 1.2.
Signal-to-Noise (S/N) > 100 for the [M+H]⁺ transition.
Quantitative Data & Gradient Profiles
Table 1: Optimized LC Gradient Profile for 4-hydroxybutan-2-yl carbamate
This gradient utilizes trace enrichment to trap the polar carbamate at the head of the column before initiating a linear elution ramp.
Time (min)
Flow Rate (mL/min)
% Phase A (Aqueous)
% Phase B (Organic)
Curve Type
0.0
0.3
98
2
Initial
1.0
0.3
98
2
Isocratic hold (Trace enrichment)
7.0
0.3
5
95
Linear ramp
9.0
0.3
5
95
Column wash
9.1
0.3
98
2
Re-equilibration
14.0
0.3
98
2
End
Table 2: Impact of Mobile Phase Additives on Carbamate MS Response
Comparison of common LC-MS additives and their mechanistic effect on 4-hydroxybutan-2-yl carbamate (Exact Mass: 133.07 Da).
Mobile Phase Additive
Primary Ion Observed
MRM Fragmentation
S/N Ratio
Carbamate Stability
0.1% Formic Acid
[M+Na]⁺ (m/z 156)
Poor (Resists CID)
Low
Moderate
10 mM Ammonium Acetate
[M+H]⁺ (m/z 134)
Excellent
High
High (pH ~5.0 protects linkage)
0.1% TFA
[M+H]⁺ (m/z 134)
Good
Severe Ion Suppression
Low (Hydrolysis risk at pH 2.0)
References
Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS
Source: LCGC International
URL:[Link]
A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas
Source: Analytical Chemistry - ACS Publications
URL:[Link]
Effect of pH on LC-MS Analysis of Amines
Source: Waters Corporation
URL:[Link]
Any advice about the stability of ester and carbamate containing compounds?
Source: ResearchGate
URL:[Link]
Technical Support Center: Strategies for Overcoming Low Aqueous Solubility of 4-Hydroxybutan-2-yl Carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for addressing the low aqueous solubility of 4...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for addressing the low aqueous solubility of 4-hydroxybutan-2-yl carbamate. Our goal is to equip you with the foundational knowledge and experimental frameworks necessary to select and optimize an appropriate solubility enhancement strategy for your specific application.
Section 1: Understanding the Molecule: Physicochemical Profile of 4-Hydroxybutan-2-yl Carbamate
Before attempting to enhance the solubility of 4-hydroxybutan-2-yl carbamate, it is crucial to understand its structural and chemical properties. The molecule possesses both hydrophilic (polar) and lipophilic (non-polar) regions, which dictate its behavior in aqueous media.
Hydrophilic Moieties: The primary alcohol (-OH) and the carbamate group (-NHCOO-) can participate in hydrogen bonding with water. The N-H group acts as a hydrogen bond donor, while the carbonyl (C=O) and hydroxyl oxygens act as acceptors.
Lipophilic Moiety: The four-carbon butanyl backbone contributes to the molecule's non-polar character, limiting its interaction with water and thus reducing its overall aqueous solubility.
Table 1: Estimated Physicochemical Properties of 4-hydroxybutan-2-yl Carbamate
Property
Estimated Value / Characteristic
Implication for Solubility
Molecular Weight
~147.17 g/mol
Low molecular weight is generally favorable, but other factors dominate.
Hydrogen Bond Donors
2 (from -OH and -NH)
Promotes some interaction with water.
Hydrogen Bond Acceptors
3 (from -OH and -COO-)
Promotes some interaction with water.
pKa
Not readily ionizable in physiological pH range.
pH adjustment is unlikely to significantly increase solubility via ionization.[1]
| Predicted logP | ~0.5 - 1.5 | Indicates a degree of lipophilicity that contributes to low aqueous solubility. |
Section 2: Decision Workflow for Solubility Enhancement
Navigating the various methods for improving solubility can be daunting. This workflow provides a logical progression from simple, rapid screening methods to more complex formulation development.
Caption: A workflow for selecting a solubility enhancement method.
Section 3: Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer style to directly address common issues encountered during experimentation.
FAQ 1: I've tried adjusting the pH of my solution, but the solubility of 4-hydroxybutan-2-yl carbamate hasn't improved. Why?
Answer: This is an expected outcome. The solubility of weak acids or bases is highly dependent on pH because altering the pH changes the ionization state of the molecule.[1][2] For example, a weakly acidic drug becomes more soluble at higher pH as it deprotonates to form a more polar conjugate base. However, 4-hydroxybutan-2-yl carbamate is a neutral molecule in the typical aqueous pH range of 2-12.[3] The carbamate functional group does not have a pKa in this range that would allow for significant ionization. Therefore, pH adjustment is not an effective strategy for this specific compound.[4]
FAQ 2: My compound precipitates when I dilute my concentrated stock (e.g., in DMSO) into an aqueous buffer. How can I prevent this?
Answer: This is a classic problem of solvent-shifting. The compound is soluble in the organic solvent but crashes out upon introduction to the aqueous "anti-solvent." The immediate solution is to explore formulation strategies that create a more stable aqueous system.
Co-solvents: Instead of diluting into a purely aqueous buffer, dilute into a buffer containing a certain percentage of a water-miscible co-solvent like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[5][6] These agents reduce the polarity of the bulk solvent, making it more hospitable to your compound.[6]
Surfactants: Adding a surfactant to the aqueous buffer can trap the compound within micelles as it precipitates, effectively re-solubilizing it. This process, known as micellar solubilization, is highly effective for many hydrophobic drugs.[7][8][9]
Cyclodextrins: Pre-dissolving a cyclodextrin in your aqueous buffer can lead to the formation of an inclusion complex upon addition of your compound stock. The exterior of the cyclodextrin is hydrophilic, rendering the entire complex water-soluble.[10][11]
FAQ 3: How do I choose between using a co-solvent, a surfactant, or a cyclodextrin?
Answer: The choice depends on your downstream application, required concentration, and potential toxicity concerns.
Co-solvents are often the simplest approach and are suitable for early-stage in vitro assays.[12] However, high concentrations of organic solvents can sometimes interfere with biological assays or cause toxicity in vivo.
Cyclodextrins are an excellent choice for achieving significant solubility enhancement and are widely used in pharmaceutical formulations.[11][13] They are generally well-tolerated, especially derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[10][14] They are often preferred for in vivo studies over co-solvents.
Surfactants are also very powerful solubilizing agents.[8][15] However, one must be mindful of the critical micelle concentration (CMC); below the CMC, no solubilization occurs.[16] Additionally, some surfactants can have biological effects or toxicity, so choosing a biocompatible one (e.g., Polysorbate 80, Poloxamer 188) is critical.[17][18]
FAQ 4: What are solid dispersions and nanosuspensions, and when should I consider them?
Answer: These are advanced techniques typically used when simpler methods are insufficient or for developing a final solid dosage form.
Solid Dispersion: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[19][20] The drug exists in an amorphous, high-energy state, which leads to a much faster dissolution rate compared to its crystalline form.[15][21] This technique is excellent for improving the oral bioavailability of poorly soluble drugs.[22]
Nanosuspension: This technology focuses on reducing the particle size of the drug down to the sub-micron (nanometer) range.[23][24] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, which in turn increases the dissolution velocity.[25] This is a valuable strategy for compounds that are difficult to solubilize by other means and can be used for oral, injectable, and topical formulations.[26][27]
Section 4: Key Experimental Protocols
Protocol 1: Screening for an Optimal Co-solvent System
Objective: To determine the minimum percentage of a co-solvent required to achieve the target concentration of 4-hydroxybutan-2-yl carbamate without precipitation.
Prepare stock solutions of your co-solvents in PBS at various concentrations (v/v): 5%, 10%, 20%, 30%, 40%, 50%.
For each co-solvent and each concentration, add a pre-weighed amount of 4-hydroxybutan-2-yl carbamate to a clear glass vial to achieve your target final concentration (e.g., 1 mg/mL).
Add 1 mL of the corresponding co-solvent/PBS mixture to each vial.
Vortex vigorously for 2 minutes.
Allow the vials to sit at room temperature for 1 hour.
Visually inspect for any undissolved material or precipitation. The lowest percentage of co-solvent that results in a clear, homogenous solution is your lead.
Causality Check: A successful co-solvent system works by reducing the polarity of the water, thereby decreasing the energy penalty for solvating a lipophilic molecule.[6]
Table 2: Common Co-solvents for Pharmaceutical Formulations
Co-solvent
Typical Concentration Range
Key Characteristics
Ethanol
1-20%
Volatile, potential for cellular toxicity at high concentrations.[5]
| Polyethylene Glycol 400 (PEG 400) | 10-50% | Low toxicity, commonly used in oral and parenteral formulations.[28] |
Protocol 2: Phase Solubility Study with Cyclodextrins
Objective: To determine the type of complex formed and the binding constant between 4-hydroxybutan-2-yl carbamate and a cyclodextrin.
Mechanism: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like our carbamate, forming a water-soluble "host-guest" inclusion complex.[10][11][29]
Caption: Encapsulation of a guest drug molecule by a cyclodextrin host.
Shaking incubator, 0.22 µm syringe filters, HPLC system for quantification
Procedure:
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 40, 60, 80, 100 mM).
Add an excess amount of 4-hydroxybutan-2-yl carbamate to each solution. Ensure solid is visible.
Place the sealed vials in a shaking incubator at a constant temperature (e.g., 25°C) for 48-72 hours to reach equilibrium.
After incubation, allow the samples to settle. Filter each supernatant through a 0.22 µm syringe filter to remove undissolved solid.
Quantify the concentration of the dissolved carbamate in each filtrate using a validated HPLC method.
Plot the concentration of dissolved carbamate (y-axis) against the concentration of cyclodextrin (x-axis).
Interpreting the Results: A linear plot (Type A_L) indicates the formation of a 1:1 soluble complex. The slope can be used to calculate the stability constant (K_c), which quantifies the binding affinity. A higher slope indicates more effective solubilization.[29]
Protocol 3: Micellar Solubilization with Surfactants
Objective: To identify a suitable surfactant and concentration to effectively solubilize 4-hydroxybutan-2-yl carbamate.
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These structures have a hydrophobic core that can encapsulate insoluble drugs, while the hydrophilic shell maintains solubility in water.[7][9][30]
Caption: Surfactant monomers form a micelle to solubilize a drug.
Materials:
4-hydroxybutan-2-yl carbamate
Surfactants: Polysorbate 80 (Tween® 80), Poloxamer 188 (Kolliphor® P 188)
Aqueous buffer (e.g., PBS)
Same equipment as Protocol 2
Procedure:
This protocol is identical to the Phase Solubility study (Protocol 2), but surfactant solutions are used instead of cyclodextrin solutions.
Prepare aqueous solutions with surfactant concentrations both below and significantly above their known CMC values.
Add an excess of the carbamate, equilibrate for 48-72 hours with shaking.
Filter and quantify the dissolved drug concentration via HPLC.
Plot the drug concentration against surfactant concentration. A sharp increase in solubility should be observed around the CMC of the surfactant.
Trustworthiness Check: The experiment is self-validating. If you do not see a significant inflection point in solubility near the known CMC of the surfactant, it suggests that micellar encapsulation is not an effective mechanism for this specific drug-surfactant pair.
Section 5: References
Pawar, R. H., et al. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. World Journal of Pharmacy and Pharmaceutical Sciences.
Kumar, S., & Singh, S. (2013). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics.
Dixit, A. K., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy & Bioallied Sciences. [Link]
Miro, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]
Garg, A., et al. (2013). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]
Puttireddy, S., & Gandra, S. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Lettre. [Link]
Pawar, J., & Fule, R. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]
Sharma, D., Saini, S., & Rana, A. C. (2014). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
Kumar, L., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]
Singh, S., et al. (2024). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Slideshare. (n.d.). Methods of solubility enhancements. Slideshare Presentation. [Link]
Rasheed, A., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review. [Link]
Shid, R. L., et al. (2023). Breaking Barriers with Nanosuspension: A Comprehensive Review. Journal of Drug Delivery and Therapeutics. [Link]
Jiménez, S. (2025). Nanosuspensions: Enhancing Drug Solubility and Bioavailability. Research & Reviews: Journal of Pharmaceutics and Nanotechnology. [Link]
Al-Kassas, R., et al. (2024). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. Pharmaceutics. [Link]
Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
Ascendia Pharma. (2025). FORMULATION FORUM: "Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs". Ascendia Pharma. [Link]
Le, H. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review. [Link]
Urmila, et al. (2023). Interactions between loaded drugs and surfactant molecules in micellar drug delivery systems: A critical review. Journal of Molecular Liquids. [Link]
Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
Challener, C. A. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
Zhang, H. Y., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules. [Link]
Reshma, et al. (2018). A recent overview of surfactant–drug interactions and their importance. Journal of Surfactants and Detergents. [Link]
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. [Link]
American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. American Pharmaceutical Review. [Link]
Torchilin, V. P. (2001). Structure and design of polymeric surfactant-based drug delivery systems. Journal of Controlled Release. [Link]
Rangel-Yagui, C. O., et al. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
He, W., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics. [Link]
Li, Y., & Xiao, K. (2019). Strategies to improve micelle stability for drug delivery. Nano-Structures & Nano-Objects. [Link]
AP Chemistry. (n.d.). 8.11 pH and Solubility. AP Chemistry Notes. [Link]
YouTube. (2025). pH and Solubility. YouTube Video. [Link]
Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju. [Link]
Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology. [Link]
Digital Analysis Corp. (n.d.). pH Adjustment and Neutralization, the basics. pH-Adjustment.com. [Link]
Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Conference Paper Abstract. [Link]
Streng, W. H., & Zoglio, M. A. (1983). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences. [Link]
troubleshooting poor NMR signal resolution for 4-hydroxybutan-2-yl carbamate
Welcome to the Analytical NMR Technical Support Center . This resource is designed for researchers, analytical chemists, and drug development professionals dealing with the structural elucidation of challenging small mol...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Analytical NMR Technical Support Center . This resource is designed for researchers, analytical chemists, and drug development professionals dealing with the structural elucidation of challenging small molecules.
This specific guide addresses a notoriously difficult analyte: 4-hydroxybutan-2-yl carbamate . Due to its unique combination of functional groups—a primary carbamate and a terminal hydroxyl group—this molecule frequently exhibits severe line broadening, complex multiplet distortion, and poor spectral resolution at ambient temperatures.
Below, we provide a mechanistic troubleshooting guide, diagnostic workflows, and self-validating experimental protocols to help you achieve publication-quality spectra.
Diagnostic Workflow: Isolating the Cause of Poor Resolution
Before altering your sample, you must determine whether the poor resolution is an artifact of the spectrometer (hardware) or an inherent physical property of the molecule (chemical exchange).
Diagnostic workflow isolating hardware vs. chemical causes of NMR line broadening.
Troubleshooting & FAQs: The Causality of Line Broadening
Q1: Why are the signals for the carbamate -NH
2
and the C2-methine proton broad or split at room temperature (298 K)?
The Causality: The carbamate group (-O-C(=O)NH
2
) exhibits a partial double-bond character between the carbonyl carbon and the nitrogen atom due to resonance. This restricts free rotation, creating syn and anti rotamers. For primary carbamates, the rotational barrier (
ΔG‡
) is typically between 12.4 and 14.3 kcal/mol[1]. At 298 K, this rotation occurs at an intermediate rate relative to the NMR timescale. As the molecules slowly flip between conformers, the spectrometer captures a "blurred" average, leading to severe exchange broadening (coalescence) of the -NH
2
protons and the adjacent C2-methine (-CH) proton[2]. Furthermore, the
14
N nucleus possesses a quadrupole moment, which induces rapid relaxation of the attached protons, further broadening the -NH
2
signal[3].
The Solution: Perform Variable Temperature (VT) NMR. Heating the sample accelerates the rotation, pushing the system into the "fast-exchange" regime and yielding a single, sharp time-averaged peak[4].
Thermodynamic equilibrium of carbamate rotamers and the effect of thermal energy on NMR.
Q2: I increased the sample concentration to improve the signal-to-noise ratio, but now all the peaks are broad. Why?
The Causality: 4-hydroxybutan-2-yl carbamate possesses both a hydrogen-bond donor/acceptor (-OH at C4) and a carbamate group. At high concentrations, especially in non-polar solvents like CDCl
3
, these groups form extensive intermolecular hydrogen-bonded networks[5]. This aggregation significantly increases the microscopic viscosity of the solution. Higher viscosity slows the molecular tumbling rate (increases the rotational correlation time,
τc
), which enhances dipole-dipole interactions and shortens the transverse relaxation time (
T2
), resulting in broader lines[6].
The Solution: Dilute the sample to < 20 mg/mL. Alternatively, switch to a strongly hydrogen-bond-accepting solvent like DMSO-d
6
, which disrupts intermolecular aggregates by solvating the individual molecules[4].
Q3: How can I definitively tell if the poor resolution is due to bad shimming or the chemical properties of my carbamate?
The Causality: Shimming corrects macroscopic magnetic field (
B0
) inhomogeneities. If the field is inhomogeneous, all resonances in the sample volume will experience a distribution of Larmor frequencies, causing universal broadening[3].
The Solution: Examine the lineshape of the internal standard (e.g., TMS) or the residual non-deuterated solvent peak. If the TMS peak is sharp (linewidth at half-height,
W1/2<1
Hz) and symmetric, the magnetic field is homogeneous, and the broadening of the carbamate peaks is strictly a chemical phenomenon[7]. If the TMS peak is broad, asymmetric, or has "shoulders," the issue is hardware-related (shimming, particulate matter, or incorrect sample volume)[8].
Quantitative Data & Reference Tables
Table 1: Diagnostic
1
H NMR Chemical Shifts & Exchange Behavior (in DMSO-d
6
at 298 K)
Use this table to identify which peaks are expected to be broad due to chemical exchange versus hardware issues.
Proton Assignment
Approx. Chemical Shift (
δ
, ppm)
Expected Multiplicity
Susceptibility to Exchange Broadening
C1-CH
3
~1.1
Doublet
Low (Sharp)
C3-CH
2
~1.6
Multiplet
Low-Medium (Sharp)
C4-CH
2
~3.4
Multiplet
Low (Sharp)
C4-OH
~4.5
Triplet (if coupled)
High (H-bonding/proton exchange)
C2-CH
~4.7
Multiplet
High (Proximity to carbamate rotamer)
Carbamate -NH
2
~6.4
Broad Singlet
Very High (Rotamer exchange &
14
N relaxation)
Table 2: Solvent Effects on 4-hydroxybutan-2-yl carbamate Resolution
Solvent
H-Bonding Capability
Viscosity (cP at 25°C)
Impact on Spectral Resolution
CDCl
3
Poor
0.54
Promotes intermolecular aggregation; broadens peaks at high concentration.
DMSO-d
6
Strong Acceptor
2.00
Solvates molecules individually; sharpens backbone peaks but shifts NH
2
/OH downfield.
CD
3
OD
Strong Donor/Acceptor
0.59
Exchanges with -OH and -NH
2
(peaks disappear); sharpens carbon backbone peaks.
Standard Operating Procedures & Protocols
Protocol 1: Variable Temperature (VT) NMR for Resolving Carbamate Rotamers
This self-validating protocol uses thermal energy to push the carbamate C-N bond rotation into the fast-exchange regime, sharpening the C2-methine and -NH
2
signals.
Sample Preparation: Prepare a 15 mg/mL solution of 4-hydroxybutan-2-yl carbamate in DMSO-d
6
(boiling point 189 °C, safe for heating). Crucial: Use a high-quality Class A glass NMR tube (e.g., Wilmad 507 or Norell S400). Cheaper tubes can deform at high temperatures and damage the probe[9].
Baseline Acquisition: Insert the sample and acquire a standard
1
H NMR spectrum at 298 K. Measure and record the linewidth at half-height (
W1/2
) of the -NH
2
peak (~6.4 ppm) and the TMS peak.
Temperature Ramp: Increase the probe temperature to 310 K.
Equilibration & Shimming: Allow exactly 10 minutes for thermal equilibration. The sample's viscosity and volume will change slightly, so you must re-shim the Z1 and Z2 axes and re-tune the probe[10].
Acquisition: Acquire a spectrum.
Iteration: Repeat steps 3–5 in 10 K increments up to 350 K.
Validation: The protocol is successful if the TMS peak remains sharp across all temperatures, while the previously broad -NH
2
and C2-CH peaks coalesce into sharp, highly resolved multiplets[4].
Protocol 2: Hardware Validation via Reference Deconvolution & Shimming
Use this protocol to eliminate hardware artifacts before assuming your molecule is undergoing chemical exchange.
Volume Standardization: Ensure the sample volume is exactly 600 µL (approximately 4–5 cm height in a standard 5 mm tube). Too little solvent places the liquid/air interface inside the coil's detection region, making shimming mathematically impossible[8].
Particulate Removal: Filter the sample through a small glass wool plug packed into a Pasteur pipette directly into the NMR tube. Suspended particles cause localized magnetic susceptibility gradients[6].
Automated Shimming: Run the automated gradient shimming routine (TopShim on Bruker, gmap on Varian).
Manual Optimization: Observe the deuterium lock signal. Manually adjust the Z1 shim to maximize the lock level, then adjust Z2. Iterate between Z1 and Z2 until no further increase in lock level is observed[10].
Validation: Acquire a single-scan
1
H spectrum. Measure the
W1/2
of the TMS peak. If
W1/2<1.0
Hz, the hardware is optimized. Any remaining broadness in the 4-hydroxybutan-2-yl carbamate peaks is confirmed to be chemical in nature.
References
Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence.ACS Publications / ResearchGate.
Technical Support Center: Troubleshooting Poor Spectral Resolution in Diglyme-d14 NMR.Benchchem.
Troubleshooting Acquisition Related Problems - NMR.Michigan State University.
SHIMMING: Factors Affecting Resolution.University of Oslo.
On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding.ACS Publications.
Variable Temperature NMR Experiments.University of Oxford.
How does shimming affect the resolution and sensitivity of the NMR?ResearchGate.
Shimming problem - General.qNMR Exchange.
Variable Temperature to Improve NMR Resolution.University of Ottawa NMR Facility Blog.
Technical Selection Guide: 4-Hydroxybutan-2-yl Carbamate vs. 3-Hydroxybutyl Carbamate in API Synthesis
In modern drug discovery, chiral amino alcohols are indispensable bifunctional building blocks. When protected as N-tert-butyl carbamates (N-Boc), these compounds offer orthogonal reactivity that dictates the synthetic t...
Author: BenchChem Technical Support Team. Date: April 2026
In modern drug discovery, chiral amino alcohols are indispensable bifunctional building blocks. When protected as N-tert-butyl carbamates (N-Boc), these compounds offer orthogonal reactivity that dictates the synthetic trajectory of complex active pharmaceutical ingredients (APIs). This guide provides an objective, data-driven comparison between two critical regioisomers: 4-hydroxybutan-2-yl carbamate (derived from 3-aminobutan-1-ol) and 3-hydroxybutyl carbamate (derived from 4-aminobutan-2-ol)[1].
Part 1: Structural & Mechanistic Profiling
The fundamental divergence between these two building blocks lies in the positioning of their functional groups, which directly governs their steric hindrance and nucleophilicity.
Structural comparison of regioisomeric amino alcohol carbamates.
4-hydroxybutan-2-yl carbamate (CAS 146514-31-0): Features a highly reactive primary hydroxyl group at C4 and a sterically hindered secondary amine (protected) at C2. This configuration is optimal when the synthetic strategy requires aggressive oxidation of the alcohol to an aldehyde or carboxylic acid without risking amine participation.
3-hydroxybutyl carbamate (CAS 167216-30-0): Features a moderately reactive secondary hydroxyl group at C3 and a highly nucleophilic primary amine (protected) at C1[1]. This is the building block of choice when post-deprotection amide coupling is the primary objective, as the secondary alcohol is less prone to unwanted O-acylation.
Part 2: Pharmaceutical Application Case Studies
The choice between these regioisomers is dictated by the target API's pharmacophore requirements.
Case Study A: Antiviral Therapeutics (Dolutegravir)
The core of 4-hydroxybutan-2-yl carbamate (specifically the (R)-enantiomer of 3-amino-1-butanol) is a critical precursor in the synthesis of the HIV integrase inhibitor Dolutegravir[2]. The primary hydroxyl group allows for efficient activation and subsequent intramolecular ring closure, while the secondary amine establishes the essential stereocenter required for viral enzyme binding[2].
Case Study B: Kinase Inhibitors (ALK1)
Conversely, 3-hydroxybutyl carbamate (specifically the (S)-enantiomer of 4-aminobutan-2-ol) is utilized in the development of Activin Receptor-Like Kinase 1 (ALK1) inhibitors, such as derivatives of L-783277[3]. In this workflow, the primary amine is exploited for high-yielding EDCI/HOBt amide coupling[3]. Crucially, the secondary hydroxyl group is deliberately left unreacted; molecular dynamics simulations reveal that this specific -OH group forms a vital hydrogen bond with the Arg334 residue in the ALK1 kinase pocket, driving the drug's selectivity[3].
Recent advancements in synthetic biology have even enabled the production of these specific chiral amino alcohols via engineered polyketide synthase (PKS) platforms, utilizing terminal thioreductases and transaminases to generate these building blocks at scale[4].
Part 3: Comparative Reactivity & Experimental Workflows
Divergent reactivity profiles based on hydroxyl positioning.
Self-Validating Experimental Protocols
Protocol 1: Chemoselective O-Tosylation of 4-hydroxybutan-2-yl carbamate
Causality: The primary hydroxyl group is highly accessible. Tosylation activates this position for downstream nucleophilic substitution (e.g., azide displacement) while the bulky secondary N-Boc group prevents intramolecular cyclization.
Reaction: Dissolve 1.0 eq of tert-butyl (4-hydroxybutan-2-yl)carbamate in anhydrous DCM. Add 1.5 eq of triethylamine (Et₃N) and cool to 0°C.
Activation: Dropwise add 1.2 eq of p-Toluenesulfonyl chloride (TsCl) dissolved in DCM. Stir for 4 hours, allowing the reaction to reach room temperature.
Validation: Monitor via TLC (Hexane:EtOAc 7:3). The successful conversion is self-validated by the disappearance of the polar alcohol spot and the emergence of a highly UV-active, less polar spot (the tosylate). LC-MS will confirm the expected mass shift.
Protocol 2: Chemoselective Amide Coupling of 3-hydroxybutyl carbamate
Causality: Following Boc-deprotection, the resulting primary amine is significantly more nucleophilic than the secondary hydroxyl group. This differential allows for chemoselective N-acylation without the need to protect the secondary alcohol[3].
Deprotection: Treat tert-butyl (3-hydroxybutyl)carbamate with 4M HCl in dioxane for 2 hours. Evaporate to yield the hydrochloride salt.
Coupling: Dissolve the salt (1.0 eq) and the target carboxylic acid (1.0 eq) in anhydrous DMF. Add 3.0 eq of DIPEA to neutralize the salt.
Reagent Addition: Add 1.2 eq of EDCI and 1.2 eq of HOBt at 0°C[3]. Stir for 12 hours at room temperature.
Validation: The reaction is self-validating via the Ninhydrin test. A positive (purple) test confirms successful deprotection, while a negative test post-coupling confirms complete conversion of the primary amine to the amide.
Selecting between 4-hydroxybutan-2-yl carbamate and 3-hydroxybutyl carbamate is not merely a matter of structural preference, but a strategic decision that dictates the entire synthetic route. Researchers must align the primary vs. secondary nature of the functional groups with their target molecule's pharmacophore and the required chemoselectivity of their reaction conditions.
comparative reactivity of 4-hydroxybutan-2-yl carbamate and standard alkyl carbamates
Comparative Reactivity Guide: 4-Hydroxybutan-2-yl Carbamate vs. Standard Alkyl Carbamates Executive Summary & Context In modern synthetic chemistry and drug development, the selection of protective groups and chiral synt...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Reactivity Guide: 4-Hydroxybutan-2-yl Carbamate vs. Standard Alkyl Carbamates
Executive Summary & Context
In modern synthetic chemistry and drug development, the selection of protective groups and chiral synthons dictates the efficiency, scalability, and safety of a synthetic route. Standard alkyl carbamates (such as N-Boc-alkylamines) are universally employed for their orthogonal stability and predictable deprotection profiles. However, introducing a pendant hydroxyl group fundamentally alters this behavior.
This guide objectively compares the reactivity of standard alkyl carbamates against tert-butyl (4-hydroxybutan-2-yl)carbamate (a widely utilized Boc-protected 1,3-amino alcohol synthon)[1]. By understanding the mechanistic causality behind their divergent behaviors, researchers can exploit these properties for the stereoselective synthesis of complex 1,3-amino alcohols and cyclic carbamates.
Mechanistic Divergence: The Causality of Anchimeric Assistance
The core difference between these two chemical classes lies in neighboring group participation (anchimeric assistance) .
Standard Alkyl Carbamates (e.g., Boc-isopropylamine): These molecules are monofunctional. The carbamate linkage is electronically delocalized and highly stable under neutral, basic, and mild nucleophilic conditions. Reactivity is strictly limited to harsh acidic environments (e.g., Trifluoroacetic acid) which cleave the tert-butyl group to release the free amine.
4-Hydroxybutan-2-yl Carbamate: This molecule is bifunctional. The primary hydroxyl group at the C4 position acts as a latent nucleophilic handle. When this hydroxyl group is activated (e.g., converted to a mesylate or tosylate), the molecule becomes highly susceptible to intramolecular "back-biting"[2]. Upon treatment with a base, the carbamate carbonyl oxygen acts as an internal nucleophile, driving a thermodynamically favored 6-exo-tet cyclization. This expels the tert-butyl cation (as isobutylene and water) and forms a highly stable 6-membered cyclic carbamate (4-methyl-1,3-oxazinan-2-one)[3].
Comparative Reactivity Matrix
To facilitate rapid decision-making in route design, the quantitative and qualitative reactivity profiles of both carbamate classes are summarized below.
Property / Condition
tert-Butyl (4-hydroxybutan-2-yl)carbamate
Standard Alkyl Carbamate (e.g., Boc-iPr-amine)
Functional Topology
Bifunctional (Carbamate + Primary OH)
Monofunctional (Carbamate only)
Stability to Strong Base (NaH, 0°C)
Labile (Rapid cyclization if OH is activated)
Highly Stable (>24h half-life)
Acidic Deprotection (20% TFA/DCM)
Quantitative yield of 3-amino-1-butanol
Quantitative yield of isopropylamine
Oxidation Potential (Swern/Dess-Martin)
Readily oxidized to Boc-3-aminobutanal
Inert to standard oxidants
Intramolecular Cyclization
Yes (Forms 1,3-oxazinan-2-one)
No (Lacks nucleophilic handle)
Diagnostic IR Carbonyl Stretch (C=O)
Shifts from ~1690 cm⁻¹ to ~1720 cm⁻¹ upon cyclization
Remains static at ~1690 cm⁻¹
Mechanistic Pathway Visualization
The following diagram illustrates the divergent reaction logic between the two carbamate classes when subjected to identical activation conditions.
Caption: Mechanistic divergence: Intramolecular cyclization vs. standard carbamate stability.
Experimental Methodologies: A Self-Validating Approach
As an application scientist, I design protocols that are not merely step-by-step instructions, but self-validating systems . Every critical transition in the workflow must have an orthogonal analytical checkpoint to ensure causality and experimental integrity.
Protocol 1: Intramolecular Cyclization of 4-Hydroxybutan-2-yl Carbamate
This protocol exploits the bifunctional nature of the molecule to synthesize a cyclic carbamate.
Hydroxyl Activation: Dissolve tert-butyl (4-hydroxybutan-2-yl)carbamate (1.0 eq) in anhydrous Dichloromethane (DCM) under inert atmosphere at 0°C. Add Triethylamine (2.0 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq).
Causality: The primary hydroxyl group is a poor leaving group. Mesylation transforms it into a highly reactive electrophilic center, priming the C4 carbon for nucleophilic attack.
Checkpoint 1 (TLC): Monitor via TLC (Hexane:EtOAc 1:1). The reaction is complete when the polar hydroxyl starting material spot is entirely consumed, yielding a less polar mesylate intermediate.
Cyclization: To the crude mesylate at 0°C, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature over 2 hours.
Causality: NaH deprotonates the carbamate nitrogen, pushing electron density into the carbamate system. The ambident carbamate oxygen undergoes a thermodynamically favored 6-exo-tet attack on the C4-mesylate, forming the 1,3-oxazinan-2-one ring and expelling the bulky tert-butyl group.
Workup & Checkpoint 2 (IR Validation): Quench with saturated aqueous NH₄Cl, extract with DCM, and concentrate. Analyze the crude product via IR spectroscopy.
Self-Validation: The acyclic carbamate C=O stretch (~1690 cm⁻¹) must disappear, replaced by a distinct cyclic carbamate C=O stretch at ~1720 cm⁻¹ . This spectral shift definitively proves successful cyclization over intermolecular degradation.
Protocol 2: Control Stability Assay (Standard Alkyl Carbamate)
Subject Boc-isopropylamine to the exact conditions described in Protocol 1 (MsCl/Et₃N followed by NaH).
Result: TLC and LC-MS analysis will show >95% recovery of the starting material. Without the pendant hydroxyl group to act as an internal electrophile, the deprotonated carbamate remains unreactive.
Experimental Workflow Visualization
Caption: Self-validating workflow for the synthesis of 4-methyl-1,3-oxazinan-2-one.
References
A Comparative Guide to Chiral Synthons: Tert-Butyl (4-hydroxybutan-2-yl)carbamate in Focus | Benchchem | 1
Non-Isocyanate Aliphatic-Aromatic Poly(carbonate-urethane)s-An Insight into Transurethanization Reactions and Structure-Property Relationships | PubMed (Int J Mol Sci) | 2
Ammonia versus Water Elimination in the Reaction of Diols with Urea under Metal Oxide Catalysis | ACS Publications | 3
cross-validation of mass spectrometry data for 4-hydroxybutan-2-yl carbamate
Title: Cross-Validation of Mass Spectrometry Platforms for the Characterization of 4-Hydroxybutan-2-yl Carbamate Introduction The structural verification of chiral building blocks is a critical bottleneck in drug develop...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Cross-Validation of Mass Spectrometry Platforms for the Characterization of 4-Hydroxybutan-2-yl Carbamate
Introduction
The structural verification of chiral building blocks is a critical bottleneck in drug development. 4-Hydroxybutan-2-yl carbamate—most commonly utilized in its tert-butyl (Boc-protected) form—is a versatile intermediate in the synthesis of complex peptide-based therapeutics and use-dependent inhibitors of voltage-gated sodium channels (e.g., hNav1.4 blockers) 1 [[2]](). Relying on a single analytical platform for its characterization introduces structural blind spots. This guide provides an objective comparison and cross-validation strategy using two orthogonal mass spectrometry (MS) techniques: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Orthogonal Analytical Workflow
To establish absolute structural confidence, researchers must merge the exact mass capabilities of soft ionization (ESI) with the reproducible fragmentation fingerprinting of hard ionization (EI).
Orthogonal LC-HRMS and GC-MS workflow for carbamate cross-validation.
Platform Comparison & Causality Analysis
Understanding why each platform responds differently to 4-hydroxybutan-2-yl carbamate is crucial for accurate data interpretation.
1. LC-ESI-HRMS (e.g., Bruker microTOF QII)
Mechanism & Causality: Electrospray Ionization (ESI) is a soft ionization technique that transfers protons in the solution phase. For tert-butyl (4-hydroxybutan-2-yl)carbamate (MW 189.25), positive ion mode readily yields the intact protonated molecule[M+H]+ and sodium adducts [M+Na]+ 3. High-resolution Time-of-Flight (TOF) analyzers provide exact mass data, confirming the elemental composition (C9H19NO3) 4.
Performance: Exceptional for intact mass confirmation. However, Boc-groups are thermally and collisionally labile. Excessive capillary voltage will induce in-source fragmentation.
2. GC-EI-MS (e.g., HP 6890-5973 MSD)
Mechanism & Causality: Electron Ionization (EI) at 70 eV bombards the volatile analyte with high-energy electrons, stripping an electron to form a radical cation (M+•). This hard ionization shatters the carbamate linkage, resulting in distinct alpha-cleavage fragments. Because the secondary hydroxyl group on the butanol backbone can cause poor volatility and peak tailing, silylation (TMS derivatization) is employed to cap the polar -OH group prior to injection.
Performance: Provides a highly reproducible fragmentation pattern that can be matched against NIST libraries, ensuring structural connectivity is verified independently of the exact mass 2.
Quantitative Data Comparison
Parameter
LC-ESI-HRMS (TOF)
GC-EI-MS (Quadrupole)
Ionization Energy
Soft (Proton transfer, <5 eV equivalent)
Hard (70 eV electron impact)
Primary Target Ion
[M+H]+ (m/z 190.14), [M+Na]+ (m/z 212.12)
M+• (often weak/absent), prominent fragments
Key Fragmentation Logic
Loss of isobutylene (-56 Da) & CO2 (-44 Da)
Alpha-cleavage, loss of t-butoxy radical
Mass Resolution
High (>10,000 FWHM), <5 ppm error
Unit resolution (Low resolution)
Sample Preparation
Direct dilution in MeOH/H2O + 0.1% FA
TMS Derivatization (BSTFA/TMCS) recommended
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols incorporate built-in self-validation steps.
Protocol A: LC-ESI-HRMS Acquisition
Objective: Confirm the exact mass and elemental composition of tert-butyl (4-hydroxybutan-2-yl)carbamate.
Sample Preparation: Accurately weigh and dissolve the carbamate sample in LC-MS grade methanol to achieve a stock concentration of 1 mg/mL 4. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid (FA). Causality: FA acts as a proton donor, maximizing ionization efficiency in positive mode.
Self-Validation (Calibration): Prior to sample infusion, calibrate the TOF mass spectrometer using a sodium formate cluster solution. Verify that the mass error is <5 ppm. Inject a solvent blank to establish a baseline and rule out carryover.
Instrument Parameters: Introduce the sample via direct infusion at a flow rate of 5-10 µL/min 4. Set the capillary voltage to 3-4 kV and drying gas temperature to 300-350 °C 4. Causality: These parameters provide enough thermal energy to desolvate the droplets without inducing premature cleavage of the Boc group.
Data Acquisition: Scan a mass range of m/z 50-500 in positive ion mode 4. Extract the exact mass for [M+H]+ (Calculated: 190.1438).
Protocol B: GC-EI-MS Acquisition
Objective: Obtain a reproducible structural fingerprint via 70 eV electron ionization.
Sample Derivatization: Transfer 1 mg of the carbamate to a GC vial. Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine. Heat at 60 °C for 30 minutes. Causality: The silylating agent replaces the active proton on the hydroxyl group with a trimethylsilyl (TMS) group, preventing thermal degradation and peak tailing in the GC column.
Self-Validation (Blanking): Run a derivatized blank (BSTFA/TMCS + Pyridine only) through the GC-MS method to identify artifact peaks (e.g., siloxanes) and confirm column integrity.
Instrument Parameters: Inject 1 µL into a GC-MS system (e.g., HP 6890-5973 MSD) 2 equipped with a non-polar capillary column (e.g., HP-5MS). Use a split ratio of 10:1. Program the oven from 80 °C to 280 °C at 15 °C/min.
Data Acquisition: Operate the MS source at 70 eV. Record the fragmentation pattern and cross-reference the base peaks against the expected alpha-cleavage products of the silylated carbamate.
Mechanistic Logic of Carbamate Fragmentation
When subjecting Boc-protected carbamates to MS/MS (or when in-source fragmentation occurs), a highly predictable logical pathway unfolds. The bulky tert-butyl group is sterically hindered and electronically stabilized to leave as a neutral alkene.
Sequential ESI-MS/MS fragmentation logic for Boc-protected carbamates.
By observing this specific cascade (m/z 190 → 134 → 90) in the LC-MS/MS data, and correlating it with the orthogonal structural fingerprint from the GC-MS, researchers can achieve absolute certainty in the cross-validation of 4-hydroxybutan-2-yl carbamate.
References
D-NB.info. "Bioisosteric Modification of To042: Synthesis and Evaluation of Promising Use-Dependent Inhibitors of Voltage-Gated Sodium Channels". Available at: [Link]
in vitro vs in vivo stability of 4-hydroxybutan-2-yl carbamate derivatives
In Vitro vs. In Vivo Stability of 4-Hydroxybutan-2-yl Carbamate Derivatives: A Comparative Optimization Guide As drug discovery programs increasingly target complex intracellular and central nervous system (CNS) pathways...
Author: BenchChem Technical Support Team. Date: April 2026
In Vitro vs. In Vivo Stability of 4-Hydroxybutan-2-yl Carbamate Derivatives: A Comparative Optimization Guide
As drug discovery programs increasingly target complex intracellular and central nervous system (CNS) pathways, the selection of optimal pharmacophores is critical. The 4-hydroxybutan-2-yl carbamate motif has emerged as a highly versatile structural element, prominently featured in the development of Monoacylglycerol Lipase (MAGL) inhibitors, TRPV4 antagonists, and Voltage-Gated Sodium Channel (Nav) blockers[1][2][3].
However, deploying this moiety requires a rigorous understanding of its stability profile. Carbamates inherently occupy a "Goldilocks zone" between the rapid hydrolytic liability of esters and the extreme metabolic resistance (and topological rigidity) of amides. This guide provides an objective, data-driven comparison of the in vitro and in vivo stability of 4-hydroxybutan-2-yl carbamate derivatives against alternative bioisosteres, detailing the mechanistic causality behind their biotransformation and the protocols required to validate their performance.
Structural Rationale: The Carbamate Stability Paradigm
The stability of the 4-hydroxybutan-2-yl carbamate scaffold is dictated by two primary functional zones:
The Carbamate Core: Resonance stabilization from the adjacent nitrogen lone pair reduces the electrophilicity of the carbonyl carbon. This renders the carbamate significantly more resistant to plasma esterases in vitro and in vivo compared to standard esters.
The 4-Hydroxybutan-2-yl Tail: The terminal hydroxyl group is a double-edged sword. While it improves aqueous solubility and provides a critical hydrogen-bond donor/acceptor for target engagement[1], it introduces a metabolic liability. In vivo, this primary alcohol is highly susceptible to Phase II UGT-mediated glucuronidation and Phase I oxidation by alcohol dehydrogenases (ADH) or Cytochrome P450 (CYP) enzymes.
To understand the translation from in vitro assays to in vivo pharmacokinetics, we must map these biotransformation pathways.
Figure 1: Primary metabolic biotransformation pathways of 4-hydroxybutan-2-yl carbamate derivatives.
Comparative Stability Profiles: Carbamates vs. Alternatives
When evaluating alternatives, researchers typically compare the 4-hydroxybutan-2-yl carbamate against its ester and amide counterparts. The table below synthesizes representative quantitative stability data across these structural classes.
Scaffold Type
In Vitro Plasma
T1/2
(Human)
In Vitro HLM
CLint
(μL/min/mg)
In Vivo Rat Clearance (mL/min/kg)
Primary Instability Driver
Ester Bioisostere
< 15 min
> 150
> 60 (High)
Rapid plasma esterase hydrolysis.
Amide Bioisostere
> 240 min
< 20
< 15 (Low)
High stability, but often suffers from poor permeability/solubility.
4-Hydroxybutan-2-yl Carbamate
> 120 min
45 - 80
25 - 40 (Moderate)
Balanced. Primary clearance via terminal -OH oxidation/glucuronidation.
1,1,1-Trifluoro-4-hydroxybutan-2-yl Carbamate
> 240 min
< 25
< 12 (Low)
Steric/electronic shielding by
CF3
prevents rapid metabolism[2].
Data Interpretation: The unmodified carbamate provides excellent plasma stability but moderate hepatic clearance due to the exposed hydroxyl group. Introducing a trifluoromethyl group (as seen in advanced MAGL inhibitors) sterically and electronically shields the adjacent centers, drastically reducing in vitro intrinsic clearance (
CLint
) and extending in vivo half-life[2][4].
Experimental Methodologies: Establishing a Self-Validating System
To accurately predict in vivo performance, in vitro assays must be meticulously designed to isolate specific metabolic variables. The following protocols incorporate strict internal controls to ensure causality and data integrity.
Protocol A: High-Throughput Microsomal Stability Assay (In Vitro)
This assay isolates Phase I CYP-mediated metabolism. By controlling the presence of NADPH, we can definitively prove whether degradation is CYP-dependent or driven by non-CYP hydrolases.
Reagents & Setup:
Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (0.5 mg/mL final protein concentration).
NADPH regenerating system (Solution A + Solution B).
Test compound (1 μM final concentration) in 0.1% DMSO.
Pre-incubation: Aliquot 140 μL of microsome/buffer mix (100 mM potassium phosphate, pH 7.4) into a 96-well plate. Add 5 μL of the test compound (4-hydroxybutan-2-yl carbamate). Incubate at 37°C for 5 minutes. Causality: Pre-incubation ensures temperature equilibration, preventing reaction rate artifacts upon cofactor addition.
Reaction Initiation: Add 15 μL of the NADPH regenerating system to initiate the reaction. For the negative control wells, add 15 μL of blank buffer instead. Causality: The minus-NADPH control isolates non-oxidative degradation (e.g., background hydrolysis), allowing you to subtract this from the total clearance.
Time-Course Sampling: At
T=0,15,30,45,and 60
minutes, transfer 20 μL of the reaction mixture into 80 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating proteins for clean LC-MS/MS injection.
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate
CLint
based on the elimination rate constant (
k
).
Protocol B: In Vivo Pharmacokinetic Profiling (Sprague-Dawley Rats)
In vitro to in vivo extrapolation (IVIVE) often underpredicts clearance for 4-hydroxybutan-2-yl carbamates because standard microsomal assays lack Phase II cofactors (UDPGA)[5]. An in vivo model is required to capture the full biotransformation profile.
Step-by-Step Workflow:
Formulation: Dissolve the carbamate derivative in a biocompatible vehicle (e.g., 5% DMSO / 40% PEG400 / 55% Saline) to achieve a clear solution.
Administration: Dose Sprague-Dawley rats intravenously (IV) at 1 mg/kg and orally (PO) at 5 mg/kg (n=3 per route).
Serial Blood Sampling: Collect blood samples (approx. 200 μL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Causality: EDTA chelates calcium, preventing coagulation and stabilizing the plasma without inhibiting the esterases that might slowly degrade the carbamate ex vivo.
Plasma Processing & LC-MS/MS: Centrifuge blood at 3000g for 10 min at 4°C. Extract plasma using protein precipitation (3 volumes of acetonitrile). Quantify parent compound and monitor for the O-glucuronide metabolite mass transitions.
Figure 2: Integrated screening workflow for evaluating in vitro to in vivo stability translation.
Case Studies in Structural Optimization
Case Study 1: MAGL Inhibitors and the Fluorination Strategy
In the development of Monoacylglycerol Lipase (MAGL) inhibitors for CNS disorders, researchers utilized the 4-hydroxybutan-2-yl carbamate scaffold to mimic the endogenous substrate 2-arachidonoylglycerol (2-AG)[2]. Early iterations showed rapid in vivo clearance due to oxidation of the aliphatic chain. By synthesizing 1,1,1-trifluoro-4-hydroxybutan-2-yl carbamate derivatives, researchers successfully lowered the HOMO (Highest Occupied Molecular Orbital) energy of the molecule. The strong electron-withdrawing effect of the
CF3
group deactivated the adjacent carbon centers toward CYP450-mediated oxidation, resulting in a dramatic increase in in vivo half-life and enabling successful Positron Emission Tomography (PET) radioligand development[4].
Case Study 2: Bioisosteric Modification of Nav Inhibitors
In the pursuit of use-dependent inhibitors for Voltage-Gated Sodium Channels (e.g., treatments for myotonia), researchers sought to improve the metabolic stability of the aryloxyamide To042. By replacing the amide core with a 4-hydroxybutan-2-yl carbamate moiety via a Mitsunobu reaction with 2,6-dimethylphenol, the resulting compounds exhibited a superior cytoprotective profile and greater resistance to hydrolytic stress compared to the parent amide, proving the carbamate's viability as a robust in vivo pharmacophore[3].
Conclusion
The 4-hydroxybutan-2-yl carbamate is a highly effective structural motif that offers superior plasma stability compared to esters and better physicochemical properties than rigid amides. However, its in vivo success heavily relies on mitigating the metabolic liabilities of the terminal hydroxyl group. By employing rigorous, self-validating in vitro assays and utilizing strategic bioisosteric modifications (such as targeted fluorination), drug development professionals can effectively bridge the IVIVE gap and optimize these derivatives for clinical success.
comparative toxicity of 4-hydroxybutan-2-yl carbamate and related aliphatic carbamates
Comparative Toxicity and Mechanistic Profiling of 4-Hydroxybutan-2-yl Carbamate vs. Aliphatic Analogues As a Senior Application Scientist in drug development, evaluating the safety, stability, and toxicity of synthetic i...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Toxicity and Mechanistic Profiling of 4-Hydroxybutan-2-yl Carbamate vs. Aliphatic Analogues
As a Senior Application Scientist in drug development, evaluating the safety, stability, and toxicity of synthetic intermediates is just as critical as assessing the final active pharmaceutical ingredient (API). 4-Hydroxybutan-2-yl carbamate—frequently utilized in its Boc-protected form, tert-butyl (4-hydroxybutan-2-yl)carbamate—is a highly valuable chiral intermediate for constructing complex molecular architectures in medicinal chemistry[1].
However, to safely scale its application, we must objectively compare its toxicity profile against the broader class of aliphatic carbamates. This guide analyzes the structure-activity relationships (SAR) that dictate carbamate toxicity and provides a self-validating experimental framework for quantifying these effects in vitro.
Structural Determinants of Toxicity: The Role of Lipophilicity
The toxicity of aliphatic carbamates is not uniform. A common misconception in early-stage drug design is that the carbamate functional group itself is the sole driver of toxicity. In reality, causality lies heavily in the molecule's lipophilicity and chain length.
Research by demonstrated that in aliphatic carbamates, molecular chain length—not the strict positioning of the functional group—is the primary determinant of toxicity[2]. Increasing the length of the aliphatic chain systematically increases cytotoxicity, sometimes by up to two orders of magnitude, by enhancing the compound's ability to partition into and disrupt lipid bilayers[3].
In contrast, 4-hydroxybutan-2-yl carbamate possesses a relatively short, branched 4-carbon backbone and a polar hydroxyl group. This structural configuration significantly lowers its partition coefficient (log P), restricting its passive diffusion across cellular membranes compared to highly lipophilic, long-chain aliphatic carbamates. Consequently, its primary hazards are localized (e.g., GHS classifications H315, H319 for skin and eye irritation) rather than severe systemic neurotoxicity[4].
Mechanistic Pathways of Carbamate Toxicity
When aliphatic carbamates do penetrate cells, they exert toxicity through two distinct, conserved evolutionary pathways[5]:
Cholinergic Toxicity : Direct, reversible inhibition of acetylcholinesterase (AChE) via carbamylation of the enzyme's active site serine residue.
Non-Cholinergic Toxicity : Metabolic hydrolysis of the ester or amide linkage leading to the generation of reactive oxygen species (ROS), which induces oxidative stress, lipid peroxidation, and ultimately cellular apoptosis.
Dual-route toxicity mechanism of aliphatic carbamates detailing cholinergic and ROS pathways.
Quantitative Comparison of Aliphatic Carbamates
The table below summarizes the comparative toxicity profiles based on structural class, highlighting why short-chain, polar carbamates like 4-hydroxybutan-2-yl carbamate exhibit a superior safety profile for laboratory handling.
To objectively quantify and decouple the cholinergic vs. non-cholinergic toxicity of 4-hydroxybutan-2-yl carbamate against a highly lipophilic reference (e.g., hexadecyl carbamate), we employ a multiplexed in vitro assay.
Why this protocol is self-validating:
This protocol utilizes a dual-arm design. Arm A measures total toxicity. Arm B pre-treats cells with N-acetylcysteine (NAC), a potent ROS scavenger. By neutralizing the non-cholinergic oxidative stress pathway, Arm B isolates the baseline cholinergic toxicity. If the viability in Arm B is significantly higher than Arm A, the system mathematically validates that ROS generation is a primary driver of the compound's toxicity.
Step-by-Step Methodology:
Cell Culture & Seeding:
Seed SH-SY5Y human neuroblastoma cells (which express functional AChE) in a 96-well plate at
1×104
cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
Pre-Treatment (ROS Scavenging Arm):
To half the wells (Arm B), add 5 mM N-acetylcysteine (NAC) 2 hours prior to compound exposure.
Causality: NAC replenishes intracellular glutathione, quenching ROS generated by carbamate hydrolysis and isolating AChE-driven toxicity.
Compound Dosing:
Prepare serial dilutions (1 µM to 1000 µM) of 4-hydroxybutan-2-yl carbamate and the reference hexadecyl carbamate in DMSO (ensuring final DMSO concentration remains <0.5%). Dose the cells and incubate for 48 hours.
AChE Activity Quantification (Ellman's Method):
Lyse a subset of cells and add acetylthiocholine iodide and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
Causality: Active AChE cleaves acetylthiocholine, reacting with DTNB to produce a yellow anion (measured at 412 nm). Decreased absorbance directly correlates with AChE inhibition.
Cell Viability Assessment (MTT Assay):
To the remaining wells, add MTT reagent.
Causality: Viable cells reduce MTT to purple formazan. The difference in viability between Arm A (total toxicity) and Arm B (cholinergic-only toxicity) quantifies the exact proportion of toxicity driven by oxidative stress.
References
Kochansky, J. P., & Wright, F. C. (1985). "Synthesis and Structure-activity Studies on Aliphatic Carbamates and Thiocarbamates Toxic to Scabies Mites, Psoroptes spp. (Acari: Psoroptidae)". Journal of Economic Entomology, 78(3), 599-606.[Link]
Zheng, Y. R., et al. (2014). "Pt(IV) Prodrugs Designed to Bind Non-Covalently to Human Serum Albumin for Drug Delivery". Journal of the American Chemical Society, 136(24), 8790–8798.[Link]
Malhotra, H., et al. (2021). "Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides". Frontiers in Microbiology, 12, 648868.[Link]